APX3330
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APX3330; APX-3330; APX 3330; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of APX3330 in Retinal Cells
Introduction
APX3330 is a first-in-class, orally bioavailable small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/reduction-oxidation effector factor-1 (APE1/Ref-1).[1][2] It is under investigation as a novel therapeutic for retinal vascular diseases, including diabetic retinopathy (DR) and diabetic macular edema (DME).[3][4] The core of this compound's therapeutic potential lies in its unique, dual mechanism of action that simultaneously targets pathological angiogenesis and inflammation, two key drivers of retinal diseases.[4][5] By selectively inhibiting the redox signaling function of the APE1/Ref-1 protein, this compound modulates multiple downstream pathways that contribute to the progression of these conditions, offering a promising alternative to invasive intravitreal injections.[6][7][8]
The Molecular Target: APE1/Ref-1
The target of this compound, APE1/Ref-1, is a multifunctional protein with two distinct and critical cellular functions:
-
DNA Base Excision Repair (APE1 function): As an endonuclease, APE1 is essential for repairing DNA damage by cleaving the phosphodiester backbone at apurinic/apyrimidinic sites.
-
Redox Signaling (Ref-1 function): As a redox signaling protein, Ref-1 regulates the activity of numerous transcription factors (TFs) that are crucial in stress responses, inflammation, and angiogenesis.[6][7][8] It accomplishes this by reducing key cysteine residues within these TFs, a necessary step for their activation.[9]
This compound is highly specific, inhibiting only the redox function of Ref-1 while having no effect on its vital DNA repair activities.[1][10] This selectivity is crucial for its favorable safety profile.[10][11]
Core Mechanism of Action
Pathological conditions in the retina, such as hypoxia and inflammation, lead to the oxidative inactivation of key transcription factors. The Ref-1 protein acts as a master regulator by reducing these oxidized TFs, thereby "switching them on."[7] Once activated, these TFs, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), Nuclear Factor kappa B (NF-κB), and STAT3, translocate to the nucleus and initiate the transcription of genes that drive angiogenesis and inflammation.[6][8][12]
This compound functions by binding to APE1/Ref-1 and selectively blocking this redox signaling capability.[1][6] This prevents the activation of the downstream transcription factors, effectively dampening the cellular response to pathogenic stimuli.[1][7]
Downstream Effects in Retinal Pathophysiology
In diabetic retinopathy, retinal ischemia and hypoxia trigger the stabilization of HIF-1α. The activation of HIF-1α by Ref-1 is a critical step leading to the upregulation of Vascular Endothelial Growth Factor (VEGF), a primary driver of neovascularization.[6][8] By inhibiting Ref-1, this compound prevents the activation of HIF-1α, thereby reducing VEGF expression and suppressing angiogenesis.[6][12] In vitro studies confirm that this compound directly inhibits the proliferation, migration, and tube formation of retinal vascular endothelial cells (RVECs).[9][13][14]
Inflammation is a cornerstone of diabetic retinal disease, leading to increased vascular permeability and macular edema. Pro-inflammatory stimuli activate the NF-κB pathway. Similar to HIF-1α, NF-κB requires reduction by Ref-1 for full activation.[6][8] By blocking Ref-1, this compound reduces the activity of NF-κB and other inflammatory TFs like STAT3, leading to decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6][8][12] This anti-inflammatory action helps to stabilize the retinal vasculature. Studies have shown that this compound can attenuate TNF-α-induced hyper-permeability in RVEC monolayers and increase the expression of the cell adhesion protein VE-cadherin by 14%, further contributing to vascular stability.[15]
Summary of Preclinical Data
Quantitative data from in vitro and in vivo preclinical studies underscore the potent effects of this compound on retinal cells and disease models.
Table 1: In Vitro Efficacy of this compound in Retinal Cell Models
| Parameter | Cell Type | Model/Assay | Key Finding | Citation |
|---|---|---|---|---|
| Proliferation & Tube Formation | RVECs | MTS & Tube Formation Assays | Dose-dependent inhibition | [9][13] |
| (Statistically significant at 1-10 µM) | [13] | |||
| Vascular Permeability | Human & Murine RVECs | Transwell System | Significantly attenuates TNF-α induced hyper-permeability | [15] |
| Vascular Stability | RVEC Monolayer | Immunoblot Assay | 14% increase in VE-cadherin expression | [15] |
| Cell Growth | Retinal Pericytes (RPCs) | MTS Assay | Dose-dependent inhibition |[13] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Retinal Disease
| Parameter | Animal Model | Administration | Key Finding | Citation |
|---|---|---|---|---|
| Choroidal Neovascular Permeability | Laser-induced CNV Mice | Single intravitreal injection | 25% reduction in permeability | [15] |
| Choroidal Neovascularization | Laser-induced CNV Mice | Oral gavage | >50% reduction in lesion size | [6] |
| Retinal Neovascularization | Vldlr-/- Mice | Single intravitreal injection | >20% reduction in neovascularization in 75% of mice | [13][14] |
| Retinal Vascular Permeability | Vldlr-/- Mice | Single intravitreal injection | Decreased trend in permeability |[15] |
Key Experimental Protocols
The mechanism and efficacy of this compound have been elucidated through a series of well-defined experimental models.
-
In Vitro Permeability Assay: Early passage human or murine RVECs are cultured to confluence on a 3.0 µm pore size Transwell insert, forming a monolayer that mimics a blood vessel wall.[15] To induce hyper-permeability, TNF-α is added to the culture medium, with or without co-administration of this compound.[15] Permeability is quantified by adding a fluorescent tracer (FITC-dextran) to the upper chamber and measuring its passage into the lower chamber over time using a fluorescence plate reader.[15]
-
Cell Proliferation and Tube Formation: The anti-angiogenic effects are assessed using standard assays. Cell proliferation is measured using an MTS assay, which quantifies viable cells.[13] Tube formation assays involve seeding RVECs onto a basement membrane matrix (e.g., Matrigel) and observing their ability to form capillary-like structures in the presence or absence of this compound.[9][13]
-
Animal Models:
-
Laser-Induced Choroidal Neovascularization (CNV): This model mimics aspects of wet AMD. A laser is used to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid. The effect of this compound, administered either locally (intravitreal) or systemically (oral), on the size and permeability of these lesions is then evaluated.[6][15]
-
Vldlr-/- Mouse: The very-low-density lipoprotein receptor knockout mouse spontaneously develops subretinal neovascularization and retinal angiomatous proliferation (RAP), making it a valuable model for studying retinal neovascular diseases.[9][13]
-
Clinical Development and Future Directions
This compound has completed a Phase 2 clinical trial (ZETA-1) for diabetic retinopathy.[3][16] The trial was a randomized, double-masked, placebo-controlled study evaluating a 600 mg twice-daily oral dose of this compound over 24 weeks in patients with moderately severe to severe non-proliferative DR (NPDR) or mild proliferative DR (PDR).[16][17] While the study did not meet its original primary endpoint of a ≥2-step improvement on the Diabetic Retinopathy Severity Scale (DRSS), subsequent analysis revealed a clinically meaningful benefit.[5] A higher percentage of placebo-treated patients experienced a ≥3-step worsening of their disease compared to those treated with this compound.[5]
Based on these findings and discussions with the FDA, the primary endpoint for future Phase 3 trials has been established as the prevention of a 3-step or greater worsening on a binocular DRSS score.[2][5] This positions this compound as a potential first-in-class oral therapy aimed at slowing or preventing the progression of diabetic retinopathy, addressing a significant unmet need for non-invasive treatments for patients with early-stage disease.[5][7]
References
- 1. APE1/Ref-1 Redox Inhibitor this compound | C21H30O6 | CID 6439397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Opus Genetics Receives FDA Agreement Under Special Protocol Assessment for Phase 3 Trial of this compound in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Novel Oral Medications for Retinal Disease-An Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. APE1/Ref-1 as a Novel Target for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. hcplive.com [hcplive.com]
- 12. biospace.com [biospace.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Inhibition of APE1/Ref-1 Redox Activity with this compound Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
The Core Interaction: A Technical Guide to APX3330 and Ref-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between APX3330, a first-in-class small molecule inhibitor, and the Reduction-Oxidation Effector Factor-1 (Ref-1), also known as Apurinic/Apyrimidinic Endonuclease 1 (APE1). Ref-1 is a multifunctional protein with critical roles in DNA repair and the redox regulation of numerous transcription factors involved in cancer and other diseases.[1][2][3] this compound specifically targets the redox signaling function of Ref-1, making it a promising therapeutic agent in oncology and ophthalmology.[1][4][5]
Mechanism of Action: Selective Inhibition of Ref-1 Redox Function
This compound, chemically known as (2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]-undecanoic acid, is an orally bioavailable dimethoxy benzoquinone.[6] It acts as a selective inhibitor of the redox activity of Ref-1.[4][6] This inhibition is achieved by causing an unfolding of the Ref-1 protein and oxidation of its active disulfide residues.[6][7] This conformational change prohibits Ref-1 from reducing and thereby activating a host of downstream transcription factors.[6] Importantly, this compound does not affect the DNA repair endonuclease activity of Ref-1 at biologically relevant concentrations.[4][6]
The specificity of this compound for Ref-1 has been demonstrated, with studies showing it does not affect other redox-active proteins like thioredoxin.[6] this compound selectively binds to both recombinant Ref-1 and Ref-1 from cell nuclear extracts.[6][8][9]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes and downstream targets of Ref-1, as documented in preclinical and clinical studies.
| Cellular Function | Cell Line/Model | This compound Concentration | Effect | Reference |
| Angiogenesis (Tube Formation) | Murine Retinal Vascular Endothelial Cells (RVECs) | Dose-dependent | Decreased tube formation | [6] |
| Macaque Choroidal Endothelial Cell-like Line (Rf/6a) | Dose-dependent | Decreased tube formation | [6] | |
| Human Endothelial Colony Forming Cells (ECFCs) | 10 µM | 61% reduction in tube formation | [10] | |
| Cell Proliferation | RVECs | Not specified | Suppressed proliferation | [6] |
| Rf/6a cells | Not specified | Suppressed proliferation | [6] | |
| Cell Migration | RVECs | Not specified | Suppressed migration | [6] |
| Rf/6a cells | Not specified | Suppressed migration | [6] |
| Downstream Target | Cell Line/Model | This compound Concentration | Effect | Reference |
| NF-κB (p65 expression) | Rf/6a cells | 80 µM and 100 µM | Reduced expression | [6] |
| STAT3 | In vivo and in vitro models | Not specified | Blocked activation | [6] |
| HIF-1α | In vivo and in vitro models | Not specified | Blocked activation | [6] |
| VEGF | In vivo and in vitro models | Not specified | Blocked activation | [6] |
| MCP-1 | In vivo and in vitro models | Not specified | Blocked activation | [6] |
| IL-6 | In vivo and in vitro models | Not specified | Blocked activation | [6] |
Signaling Pathways Modulated by the this compound-Ref-1 Interaction
The primary mechanism of this compound's therapeutic effect is its ability to disrupt the Ref-1 signaling cascade. Ref-1's redox activity is crucial for the activation of several key transcription factors that drive angiogenesis, inflammation, and cell proliferation.[6][9][11] By inhibiting Ref-1, this compound effectively blocks the activation of these downstream pathways.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. hcplive.com [hcplive.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. APE1/Ref-1 as a Novel Target for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of APE1/Ref-1 Redox Activity with this compound Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Downstream Effects of APX3330 on the VEGF Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APX3330 is a first-in-class, orally administered small molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1). By targeting the redox signaling function of Ref-1, this compound effectively modulates downstream signaling pathways critical to angiogenesis and inflammation, most notably the Vascular Endothelial Growth Factor (VEGF) pathway. This technical guide provides an in-depth analysis of the downstream effects of this compound on the VEGF signaling cascade, supported by preclinical data, experimental methodologies, and visual representations of the underlying molecular mechanisms. The evidence presented herein demonstrates the potential of this compound as a therapeutic agent for neovascular diseases by inhibiting pathological angiogenesis.
Introduction to this compound and its Novel Mechanism of Action
This compound is a selective inhibitor of the redox function of Apurinic/Apyrimidinic Endonuclease 1 (APE1), also known as Ref-1.[1][2] Ref-1 is a multifunctional protein with a dual role in DNA base excision repair and the redox regulation of numerous transcription factors.[1][3] this compound specifically targets the redox activity of Ref-1, without affecting its DNA repair function.[1] This targeted inhibition prevents the reduction of oxidized cysteine residues within the DNA-binding domains of key transcription factors, thereby suppressing their transcriptional activity.
The primary transcription factors regulated by Ref-1 that are pertinent to the VEGF pathway are Hypoxia-Inducible Factor-1α (HIF-1α) and Nuclear Factor-kappa B (NF-κB).[1][4][5] Under hypoxic conditions, a hallmark of many pathological states including solid tumors and ischemic retinal diseases, HIF-1α is stabilized and plays a pivotal role in the upregulation of pro-angiogenic factors, including VEGF.[3][6][7] Similarly, NF-κB, a key regulator of inflammation, can also induce the expression of VEGF.[4] By inhibiting the redox function of Ref-1, this compound prevents the activation of HIF-1α and NF-κB, leading to a downstream reduction in VEGF expression and subsequent inhibition of angiogenesis.[1][4]
Downstream Effects on the VEGF Signaling Pathway
The inhibition of Ref-1 by this compound initiates a cascade of downstream events that ultimately suppress the VEGF signaling pathway and inhibit angiogenesis.
Inhibition of HIF-1α and NF-κB Activation
Preclinical studies have demonstrated that this compound blocks the activation of both HIF-1α and NF-κB.[1][4] In retinal pigment epithelial cells, this compound was shown to reduce both NF-κB and HIF-1α activity, which was accompanied by a reduction in VEGF expression.[4] This is a critical upstream event, as both transcription factors are potent inducers of VEGF gene transcription.[3][6]
Reduction of VEGF Expression
The suppression of HIF-1α and NF-κB activity by this compound leads to a direct decrease in the transcription and subsequent expression of VEGF.[1][4] While direct quantitative data on the percentage reduction of VEGF protein or mRNA levels are not extensively detailed in publicly available literature, the consistent observation of inhibited downstream angiogenic processes strongly supports a significant reduction in VEGF bioavailability.
Inhibition of Angiogenesis in vitro
The anti-angiogenic effects of this compound have been demonstrated in various in vitro models of angiogenesis. These assays assess key processes involved in the formation of new blood vessels, including endothelial cell proliferation, migration, and tube formation.
Inhibition of Angiogenesis in vivo
The efficacy of this compound in inhibiting angiogenesis has also been confirmed in animal models of neovascular eye diseases. In a mouse model of laser-induced choroidal neovascularization (L-CNV), systemic administration of this compound significantly reduced the size of L-CNV lesions.[4] This demonstrates that the anti-angiogenic effects observed in vitro translate to a therapeutic benefit in a relevant disease model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the anti-angiogenic effects of this compound.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Experimental Model | Assay | Concentration of this compound | Observed Effect | Citation |
| Retinal Vascular Endothelial Cells (RVECs) | Proliferation Assay | 1-10 µM | Dose-dependent inhibition of proliferation | [8] |
| Retinal Vascular Endothelial Cells (RVECs) | Transwell Migration Assay | 1-10 µM | Dose-dependent inhibition of migration | [8] |
| Retinal Vascular Endothelial Cells (RVECs) | Matrigel Tube Formation Assay | 1-10 µM | Dose-dependent inhibition of tube formation | [8] |
| Human Retinal Microvascular Endothelial Cells (HRECs) | Tube Formation Assay | Not specified | Inhibition of tube formation | [9] |
| Primate Choroid Endothelial Cells (CECs) | Proliferation, Migration, Tube Formation | 25-100 µM | Dose-dependent suppression of angiogenesis | [10] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound
| Animal Model | Disease Model | Dosing Regimen | Observed Effect | Citation |
| Mouse | Laser-Induced Choroidal Neovascularization (L-CNV) | 25 mg/kg, twice daily | Marked reduction in L-CNV lesions | [4] |
| Vldlr(-/-) mice | Retinal Angiomatous Proliferation (RAP)-like neovascularization | Single intravitreal injection | Significantly reduced RAP-like neovascularization | [8] |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the cited publications.
Cell Culture
Human Retinal Microvascular Endothelial Cells (HRECs) or Retinal Vascular Endothelial Cells (RVECs) are cultured in appropriate endothelial cell growth medium supplemented with growth factors and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
Proliferation Assay (e.g., BrdU Incorporation)
-
Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Add BrdU (5-bromo-2'-deoxyuridine) to the wells and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Transwell Migration Assay
-
Coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with an extracellular matrix protein (e.g., fibronectin).
-
Seed endothelial cells in serum-free medium in the upper chamber of the Transwell insert.
-
Add varying concentrations of this compound or vehicle control to the upper chamber.
-
Add a chemoattractant (e.g., complete growth medium or VEGF) to the lower chamber.
-
Incubate for a specified time (e.g., 4-6 hours) to allow for cell migration through the porous membrane.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and quantify the absorbance, or count the number of migrated cells in several microscopic fields.
Matrigel Tube Formation Assay
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Resuspend endothelial cells in a basal medium containing varying concentrations of this compound or vehicle control.
-
Seed the cell suspension onto the Matrigel-coated wells.
-
Incubate for a specified time (e.g., 6-18 hours) to allow for the formation of capillary-like structures (tubes).
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathway and Logical Relationship Diagrams
Conclusion
This compound represents a promising therapeutic agent for the treatment of neovascular diseases through its novel mechanism of inhibiting the redox function of Ref-1. This action leads to the suppression of key pro-angiogenic transcription factors, HIF-1α and NF-κB, resulting in a downstream reduction of VEGF expression and the subsequent inhibition of pathological angiogenesis. The preclinical data summarized in this guide provide a strong rationale for the continued clinical development of this compound for indications such as diabetic retinopathy, diabetic macular edema, and neovascular age-related macular degeneration. Further research to quantify the direct impact of this compound on VEGF levels and to elucidate the full spectrum of its downstream effects will be invaluable in optimizing its therapeutic application.
References
- 1. APE1/Ref-1 as a Novel Target for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Drug Fails to Improve Diabetic Retinopathy, but Slows Progression | MedPage Today [medpagetoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of HIF-1α on diabetic retinopathy angiogenesis and VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of APE1/Ref-1 redox activity with this compound blocks retinal angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
APX3330: A Novel Inhibitor of Angiogenesis Through Modulation of the APE1/Ref-1 Redox Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various pathological conditions, including cancer and neovascular eye diseases. APX3330 is an orally bioavailable small molecule that has emerged as a potent inhibitor of angiogenesis by targeting a key regulator of cellular stress responses and gene expression: the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the APE1/Ref-1 signaling pathway and its subsequent effects on downstream pro-angiogenic factors. This document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key angiogenesis assays, and visualizations of the core signaling pathway and experimental workflows to support further research and development in this promising area of anti-angiogenic therapy.
Introduction to this compound
This compound is a first-in-class inhibitor of the redox signaling function of the multifunctional protein APE1/Ref-1.[1][2] APE1/Ref-1 is a critical enzyme in the DNA base excision repair pathway and also functions as a major regulator of transcription factors involved in cancer progression, inflammation, and angiogenesis.[1][3] By specifically inhibiting the redox activity of APE1/Ref-1, this compound does not interfere with its essential DNA repair functions, offering a targeted therapeutic approach with a potentially favorable safety profile.[1][2] Preclinical studies have demonstrated the anti-angiogenic and antineoplastic activities of this compound in a variety of models, making it a promising candidate for the treatment of solid tumors and retinal vascular diseases like diabetic retinopathy and age-related macular degeneration.[4][5]
Mechanism of Action: Inhibition of the APE1/Ref-1 Redox Pathway
This compound exerts its anti-angiogenic effects by disrupting the APE1/Ref-1-mediated activation of key transcription factors that drive the expression of pro-angiogenic genes. The primary pathway of action involves the Hypoxia-Inducible Factor-1α (HIF-1α) and the subsequent expression of Vascular Endothelial Growth Factor (VEGF).[6][7]
Under hypoxic conditions, often found in the tumor microenvironment and ischemic retinal tissue, HIF-1α is stabilized. APE1/Ref-1 plays a crucial role in maintaining HIF-1α in a reduced, active state, allowing it to bind to DNA and initiate the transcription of target genes, including VEGF.[6][7] this compound binds to APE1/Ref-1 and inhibits its redox function, preventing the reduction of HIF-1α.[8] This leads to a decrease in active HIF-1α, subsequently downregulating VEGF expression and inhibiting angiogenesis.[6][8] Beyond HIF-1α, APE1/Ref-1 also regulates other pro-angiogenic transcription factors such as NF-κB, STAT3, and AP-1.[2][4] Inhibition of APE1/Ref-1 by this compound therefore leads to a broad suppression of the angiogenic signaling cascade.
This compound inhibits the redox function of APE1/Ref-1, preventing the activation of pro-angiogenic transcription factors.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic properties of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo models.
Table 1: In Vitro Anti-Angiogenic Activity of this compound
| Assay Type | Cell Line | Treatment Concentration (µM) | Observed Effect | Citation(s) |
| Proliferation | Retinal Vascular Endothelial Cells (RVECs) | 1 - 10 | Dose-dependent inhibition | [9] |
| Choroidal Endothelial Cells (CECs) | 1 - 10 | Dose-dependent inhibition | ||
| Migration | RVECs | 1 - 10 | Dose-dependent inhibition | [9] |
| CECs | 1 - 10 | Dose-dependent inhibition | ||
| Tube Formation | Human Retinal Microvascular Endothelial Cells (HRECs) | 10 | 61% reduction in tube formation | |
| RVECs | 1 - 20 | Dose-dependent inhibition (up to 78% reduction at 20 µM) | [9] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Animal Model | Condition | Dosing Regimen | Key Quantitative Findings | Citation(s) |
| Vldlr-/- Mouse | Retinal Angiomatous Proliferation | Single intravitreal injection (1 µl of 200 µM) | Significantly reduced development of RAP-like neovascularization | [9] |
| Laser-Induced CNV Mouse | Choroidal Neovascularization | Single intravitreal injection | Significant reduction in the size of CNV lesions | |
| Pancreatic Cancer Xenograft | Pancreatic Ductal Adenocarcinoma | Not specified | Significantly decreased tumor volume in combination with Gemcitabine | [10] |
| Diabetic Retinopathy (ZETA-1 Phase 2 Trial) | Non-proliferative Diabetic Retinopathy | 600 mg daily (oral) for 24 weeks | 0% of this compound-treated patients had a binocular ≥ 3-step worsening of DRSS compared to 16% for placebo | [11] |
Detailed Experimental Protocols
The following protocols are representative of the key assays used to evaluate the anti-angiogenic effects of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Growth factor-reduced Matrigel™
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Endothelial cell growth medium (EGM)
-
This compound (or other test compounds)
-
96-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel™ on ice overnight.
-
Pipette 50 µL of cold Matrigel™ into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Harvest endothelial cells and resuspend them in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in EGM.
-
Add 100 µL of the cell suspension to each Matrigel™-coated well.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic migration of endothelial cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Endothelial cells
-
Serum-free endothelial cell basal medium (EBM)
-
EGM (containing chemoattractant, e.g., VEGF or FBS)
-
This compound (or other test compounds)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Pre-coat the top of the Transwell inserts with a thin layer of Matrigel™ (optional, for invasion assay).
-
Add 600 µL of EGM (with chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest endothelial cells and resuspend them in serum-free EBM at a concentration of 1 x 10^6 cells/mL.
-
Treat the cell suspension with various concentrations of this compound or vehicle control for a predetermined time.
-
Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Novel Pathways Regulated by APE1/Ref-1 in Human Retinal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APE1/Ref-1 as an emerging therapeutic target for various human diseases: phytochemical modulation of its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 5. 2.20. Matrigel Plug Assay [bio-protocol.org]
- 6. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APE1/Ref-1 role in redox signaling: translational applications of targeting the redox function of the DNA repair/redox protein APE1/Ref-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. modernretina.com [modernretina.com]
Molecular Target Validation of APX3330: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
APX3330 is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1). This targeted inhibition does not interfere with the protein's essential DNA repair activities. By modulating the redox state of APE1/Ref-1, this compound effectively downregulates the activity of several key transcription factors implicated in cancer and inflammatory diseases, including Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3). This targeted action disrupts critical pathways involved in angiogenesis, inflammation, and cell survival. This technical guide provides a comprehensive overview of the molecular target validation of this compound, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to elucidate its mechanism of action.
Introduction to this compound and its Molecular Target: APE1/Ref-1
This compound, also known as E3330, is a dimethoxy benzoquinone derivative that has been investigated for its therapeutic potential in oncology and, more recently, in retinal diseases such as diabetic retinopathy.[1] Its primary molecular target is APE1/Ref-1, a protein with a dual role in cellular function.[2][3]
-
DNA Base Excision Repair: APE1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, thus maintaining genomic integrity.[4]
-
Redox Regulation of Transcription Factors: As Ref-1, the protein acts as a redox-sensitive regulator, reducing and thereby activating a host of transcription factors that control gene expression in response to cellular stress, inflammation, and hypoxia.[3][5]
This compound is designed to selectively inhibit the redox function of APE1/Ref-1.[1] This specificity is crucial as it avoids the potential toxicity associated with inhibiting the protein's vital DNA repair function. The mechanism of redox inhibition involves this compound inducing a conformational change in the APE1/Ref-1 protein, leading to the oxidation of its active disulfide residues. This prevents APE1/Ref-1 from reducing and activating its downstream transcription factor targets.[1][6]
Quantitative Data on Target Inhibition and Biological Activity
The following tables summarize the key quantitative data from preclinical and clinical studies that validate the molecular target and therapeutic potential of this compound.
Table 1: In Vitro Inhibition of APE1/Ref-1 Redox Activity
| Assay Type | Target | This compound IC50 | Reference |
| Electrophoretic Mobility Shift Assay (EMSA) | APE1/Ref-1 redox-mediated AP-1 DNA binding | 25 µM | [1] |
Table 2: Preclinical Efficacy of this compound in a Mouse Model of Ocular Neovascularization
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Laser-induced choroidal neovascularization (L-CNV) mouse model | Oral this compound | 25 and 50 mg/kg | >50% reduction in L-CNV lesion size | [7] |
Table 3: Clinical Efficacy of this compound in the Phase 2 ZETA-1 Trial for Diabetic Retinopathy
| Endpoint | This compound (600 mg/day) | Placebo | p-value | Reference |
| ≥ 2-step improvement in DRSS at 24 weeks (Primary Endpoint) | ~8% | ~8% | Not Met | [2][5] |
| Binocular ≥ 3-step worsening of DRSS at 24 weeks | 0% | 16% | 0.04 | [2][5] |
| Loss of ≥5 letters in best-corrected visual acuity (BCVA) | 5% | 19% | 0.07 | [2][5] |
DRSS: Diabetic Retinopathy Severity Scale
Signaling Pathways Modulated by this compound
This compound's inhibition of the APE1/Ref-1 redox function has a cascading effect on multiple downstream signaling pathways critical for disease progression.
The APE1/Ref-1 Signaling Hub
The following diagram illustrates the central role of APE1/Ref-1 in activating key transcription factors and how this compound intervenes in this process.
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of downstream transcription factors.
Experimental Protocols for Target Validation
The validation of this compound's molecular target and mechanism of action has been established through a series of key in vitro and in vivo experiments. While specific, detailed protocols from every study are not publicly available, the following sections describe the general methodologies employed.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and AP-1 Activity
EMSA is a widely used technique to study protein-DNA interactions. In the context of this compound, it is used to demonstrate that the inhibition of APE1/Ref-1 redox activity leads to a decrease in the DNA-binding ability of transcription factors like NF-κB and AP-1.
General Protocol:
-
Nuclear Extract Preparation: Cells are treated with this compound or a vehicle control. Nuclear proteins are then extracted and quantified.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., NF-κB or AP-1) is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer. This allows the transcription factor in the extract to bind to the DNA probe.
-
Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A decrease in the shifted band corresponding to the protein-DNA complex in the this compound-treated samples compared to the control indicates inhibition of transcription factor binding.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
HIF-1α Reporter Assay
To assess the effect of this compound on HIF-1α activity, a luciferase reporter assay is commonly employed. This assay measures the transcriptional activity of HIF-1α.
General Protocol:
-
Cell Transfection: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with Hypoxia Response Elements (HREs), and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment and Hypoxia Induction: The transfected cells are treated with this compound or a vehicle control and then subjected to hypoxic conditions to induce HIF-1α activity.
-
Cell Lysis: After the treatment period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in the this compound-treated cells indicates inhibition of HIF-1α transcriptional activity.
Caption: General workflow for a HIF-1α luciferase reporter assay.
STAT3 Activation Assay (Western Blot)
The activation of STAT3 is typically assessed by detecting its phosphorylation at a specific tyrosine residue (Tyr705). Western blotting is a standard method for this analysis.
General Protocol:
-
Cell Treatment and Stimulation: Cells are pre-treated with this compound or a vehicle control, followed by stimulation with a known STAT3 activator, such as Interleukin-6 (IL-6).
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The membrane is also probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-STAT3 band is quantified and normalized to the total STAT3 and loading control bands. A decrease in the normalized p-STAT3 signal in the this compound-treated samples indicates inhibition of STAT3 activation.
Caption: General workflow for a Western blot analysis of STAT3 phosphorylation.
Conclusion
The molecular target of this compound has been robustly validated as the redox function of the APE1/Ref-1 protein. A comprehensive body of preclinical and clinical evidence demonstrates that by selectively inhibiting this function, this compound effectively downregulates the activity of key transcription factors involved in angiogenesis, inflammation, and cell proliferation. The quantitative data from in vitro and in vivo studies, along with the results from clinical trials, support the continued development of this compound as a novel therapeutic agent for diseases driven by these pathological processes. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the APE1/Ref-1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. APE1/Ref‐1 inhibition via this compound lowers monocyte/macrophage infiltration without ameliorating the structure and function of dystrophic mdx hindlimb muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
APX3330 and its Attenuation of Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally bioavailable small molecule that acts as a selective inhibitor of the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1).[1] This dual-function protein is a critical node in cellular stress responses, playing a key role in both DNA base excision repair and the redox activation of numerous transcription factors that regulate inflammation, angiogenesis, and oxidative stress.[2][3] By specifically targeting the redox activity of APE1/Ref-1, this compound represents a novel therapeutic strategy for a range of diseases where oxidative stress is a key pathological driver, including diabetic retinopathy, inflammatory bowel disease, and certain cancers.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on oxidative stress markers, and detailed experimental protocols for their assessment.
The APE1/Ref-1 Signaling Pathway and Oxidative Stress
APE1/Ref-1 is a central regulator of the cellular response to oxidative stress. Its redox function maintains key cysteine residues in an active, reduced state within the DNA-binding domains of several transcription factors.[2] This activation is crucial for their ability to bind to DNA and initiate the transcription of genes involved in pro-inflammatory and pro-angiogenic pathways. Key transcription factors regulated by APE1/Ref-1 include Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]
Conversely, APE1/Ref-1 can repress the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes.
This compound inhibits the redox function of APE1/Ref-1, leading to a downstream cascade of effects that collectively mitigate oxidative stress. By preventing the APE1/Ref-1-mediated activation of pro-inflammatory and pro-angiogenic transcription factors, this compound reduces the production of reactive oxygen species (ROS). Furthermore, the inhibition of APE1/Ref-1 can lead to the de-repression of Nrf2, thereby bolstering the cell's endogenous antioxidant defenses.[2]
Effect of this compound on Oxidative Stress Markers: Preclinical and Clinical Evidence
While direct quantitative data on the effect of this compound on specific oxidative stress markers such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), nitrotyrosine, malondialdehyde (MDA), and superoxide dismutase (SOD) are limited in publicly available literature, preclinical studies have demonstrated a clear impact on reducing oxidative stress.
| Study Type | Model | Key Findings on Oxidative Stress | Citation |
| Preclinical | Mouse Model of Chronic Colitis | This compound reduced mitochondrial superoxide production and oxidative DNA damage. | [5] |
| Preclinical | Type 1 Diabetic Rat Model of Stroke | This compound treatment promoted neurorestorative effects, which are often associated with the mitigation of oxidative stress. | [6][7] |
| Clinical Trial (ZETA-1) | Patients with Diabetic Retinopathy | The trial design is based on this compound's mechanism of targeting pathways involved in oxidative stress, inflammation, and angiogenesis. | [8] |
Experimental Protocols for Assessing Oxidative Stress Markers
The following are detailed, representative protocols for the quantification of key oxidative stress markers. It is important to note that these are generalized methods and the specific protocols used in studies involving this compound may have varied.
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a widely used biomarker of oxidative DNA damage.[9]
Principle: The enzyme-linked immunosorbent assay (ELISA) is a common method for the quantification of 8-OHdG in biological samples such as urine, plasma, and tissue homogenates. The assay utilizes a monoclonal antibody specific for 8-OHdG.
Materials:
-
8-OHdG ELISA Kit (commercially available)
-
Microplate reader
-
Sample DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
Procedure:
-
Sample Preparation:
-
Extract DNA from the biological sample using a suitable kit.
-
Digest the DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
-
ELISA:
-
Add standards and prepared samples to the wells of the 8-OHdG-coated microplate.
-
Add the primary antibody specific for 8-OHdG to each well and incubate.
-
Wash the plate to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of 8-OHdG in the samples by interpolating their absorbance values on the standard curve.
-
Detection of Nitrotyrosine
Nitrotyrosine is a marker of nitrosative stress, formed by the reaction of peroxynitrite with tyrosine residues in proteins.[5]
Principle: Western blotting is a widely used technique to detect and quantify nitrotyrosine-modified proteins in cell lysates or tissue homogenates.
Materials:
-
Primary antibody against nitrotyrosine
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Electrophoresis and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues in a suitable lysis buffer.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the nitrotyrosine signal to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Malondialdehyde (MDA)
MDA is a marker of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for its measurement.[10]
Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, which forms a colored adduct that can be measured spectrophotometrically or fluorometrically.[10]
Materials:
-
TBARS assay kit (commercially available) or individual reagents (TBA, trichloroacetic acid, butylated hydroxytoluene)
-
Spectrophotometer or fluorometer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenates or plasma samples. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
-
Assay:
-
Add the sample to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a microplate.
-
-
Measurement:
-
Measure the absorbance (at ~532 nm) or fluorescence (excitation ~530 nm, emission ~550 nm) of the samples and standards.
-
-
Data Analysis:
-
Generate a standard curve using a stable MDA standard.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Measurement of Superoxide Dismutase (SOD) Activity
SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
Principle: SOD activity assays are typically indirect, based on the inhibition of a superoxide-generating system. A common method involves a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide to a colored formazan product. SOD in the sample will inhibit this reaction.
Materials:
-
SOD activity assay kit (commercially available)
-
Microplate reader
-
Xanthine oxidase (as a superoxide generator)
-
WST-1 reagent
Procedure:
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates.
-
-
Assay:
-
Add samples and standards to a microplate.
-
Add the WST-1 working solution and the enzyme working solution (containing xanthine oxidase) to all wells.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
-
Measurement:
-
Measure the absorbance at ~450 nm.
-
-
Data Analysis:
-
Calculate the SOD activity as the percentage of inhibition of the WST-1 reduction rate. A standard curve can be generated using known concentrations of SOD.
-
Conclusion
This compound, through its novel mechanism of inhibiting the redox function of APE1/Ref-1, presents a promising therapeutic approach for diseases driven by oxidative stress. Preclinical evidence supports its role in mitigating oxidative damage. While specific quantitative data on its effects on markers like 8-OHdG, nitrotyrosine, MDA, and SOD are not yet widely published, the established mechanism of action strongly suggests a beneficial impact. Further research, including detailed biomarker analysis from ongoing and future clinical trials, will be crucial to fully elucidate and quantify the antioxidant effects of this compound in various disease contexts. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Opus Genetics Receives FDA Agreement Under Special Protocol Assessment for Phase 3 Trial of this compound in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Promotes Neurorestorative Effects after Stroke in Type One Diabetic Rats [aginganddisease.org]
- 7. This compound Promotes Neurorestorative Effects after Stroke in Type One Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Frontiers | The emerging role of oxidative stress in inflammatory bowel disease [frontiersin.org]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of APX3330: A Novel Oral Inhibitor for Diabetic Retinopathy
FARMINGTON HILLS, Mich. - APX3330, a first-in-class oral inhibitor of the APE1/Ref-1 protein (Apurinic/apyrimidinic endonuclease 1/redox factor-1), has demonstrated significant potential in preclinical studies for the treatment of diabetic retinopathy. By targeting a novel mechanism that simultaneously addresses angiogenesis, inflammation, and oxidative stress, this compound offers a promising new therapeutic avenue for this leading cause of blindness in working-age adults. This technical guide provides an in-depth overview of the core preclinical data, experimental protocols, and underlying signaling pathways.
Core Mechanism of Action
This compound is a small molecule that selectively inhibits the redox signaling function of the APE1/Ref-1 protein. This protein is a critical regulator of several transcription factors implicated in the pathogenesis of diabetic retinopathy, including nuclear factor-kappa B (NF-κB), hypoxia-inducible factor-1α (HIF-1α), and signal transducer and activator of transcription 3 (STAT3). By blocking the APE1/Ref-1 redox activity, this compound effectively downregulates the expression of pro-inflammatory and pro-angiogenic genes, thereby mitigating the key drivers of diabetic retinopathy.[1][2][3]
In Vitro Efficacy in Retinal Endothelial Cells
Preclinical investigations have robustly demonstrated the anti-angiogenic effects of this compound in retinal vascular endothelial cells (RVECs), a key cell type involved in the neovascularization characteristic of proliferative diabetic retinopathy.
Quantitative Data Summary:
| In Vitro Assay | Cell Type | This compound Concentration | Key Findings | Reference |
| Proliferation Assay | Wild-type RVECs | 10 µM | ~20% reduction in proliferation | [4] |
| Vldlr-/- RVECs | 10 µM | ~40% reduction in proliferation | [4] | |
| Migration Assay | Wild-type RVECs | 5 µM | 69% reduction in migration | [4] |
| Vldlr-/- RVECs | 5 µM | 90% reduction in migration | [4] | |
| Tube Formation Assay | Human ECFCs | 10 µM | 61% reduction in tube formation | [4] |
Experimental Protocols:
Retinal Vascular Endothelial Cell (RVEC) Proliferation Assay: RVECs were seeded in 96-well plates and treated with varying concentrations of this compound (1 to 10 µM). Cell proliferation was assessed using a standard MTS assay, which measures the metabolic activity of the cells as an indicator of their viability and growth.
RVEC Migration Assay: A transwell migration assay was employed to evaluate the effect of this compound on RVEC migration. RVECs were seeded in the upper chamber of a transwell insert, and this compound was added to the media. The number of cells that migrated through the porous membrane to the lower chamber in response to a chemoattractant was quantified after a specified incubation period.[4]
Matrigel Tube Formation Assay: To assess the impact of this compound on the ability of endothelial cells to form capillary-like structures, human endothelial colony-forming cells (ECFCs) were seeded on a layer of Matrigel. The cells were then treated with this compound, and the formation of tubular networks was observed and quantified. In some experiments, this compound was tested in combination with bevacizumab (Avastin®) to evaluate potential synergistic effects.[4]
In Vivo Efficacy in Animal Models of Retinal Neovascularization
The therapeutic potential of this compound has been further validated in two distinct mouse models of retinal neovascularization, demonstrating its efficacy in a living system.
Quantitative Data Summary:
| In Vivo Model | Administration Route | This compound Dosage | Key Findings | Reference |
| Vldlr-/- Mouse Model | Intravitreal Injection | Single dose | Significant reduction in RAP-like neovascularization | [4] |
| Laser-Induced Choroidal Neovascularization (L-CNV) Mouse Model | Oral Gavage | 25 mg/kg and 50 mg/kg twice daily for 14 days | >50% reduction in lesion size for both doses | [5] |
Experimental Protocols:
Vldlr-/- Mouse Model of Retinal Angiomatous Proliferation (RAP): The very low-density lipoprotein receptor knockout (Vldlr-/-) mouse spontaneously develops retinal angiomatous proliferation (RAP)-like neovascularization.[6][7] In this model, a single intravitreal injection of this compound was administered at the onset of neovascularization. The extent of RAP-like neovascularization was measured after one week and compared to a control group.[4]
Laser-Induced Choroidal Neovascularization (L-CNV) Mouse Model: Choroidal neovascularization was induced in mice by creating laser burns in the Bruch's membrane. Following the laser treatment, mice received twice-daily oral gavages of this compound (25 or 50 mg/kg) or a vehicle control for 14 days. The size of the L-CNV lesions was quantified using optical coherence tomography (OCT) and 3-dimensional analysis of agglutinin-stained choroidal flat mounts.[5]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies underlying the preclinical evaluation of this compound, the following diagrams provide a visual representation of the key signaling pathways and experimental workflows.
Caption: this compound inhibits the APE1/Ref-1 redox function, blocking key transcription factors.
Caption: Preclinical evaluation workflow for this compound in diabetic retinopathy models.
Conclusion
The comprehensive preclinical data for this compound strongly support its development as a novel oral therapy for diabetic retinopathy. Its unique mechanism of action, targeting the APE1/Ref-1 protein to modulate multiple pathogenic pathways, combined with demonstrated efficacy in both in vitro and in vivo models, positions this compound as a promising candidate to address the unmet medical need for a non-invasive treatment to slow the progression of this sight-threatening disease. These preclinical findings have paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with diabetic retinopathy.
References
- 1. Suppression of Choroidal Neovascularization Through Inhibition of APE1/Ref-1 Redox Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocuphire Pharma Announces Two Publications Supporting the this compound Program - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Dramatic Inhibition of Retinal and Choroidal Neovascularization by Oral Administration of a Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
APX3330 In Vivo Experimental Protocol for Mice: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a critical regulator of multiple transcription factors implicated in cancer progression, angiogenesis, and inflammation, including nuclear factor kappa B (NF-kB), activator protein-1 (AP-1), signal transducer and activator of transcription 3 (STAT3), and hypoxia-inducible factor 1-alpha (HIF-1α).[1][2] By inhibiting the redox activity of APE1/Ref-1, this compound prevents the reduction and subsequent activation of these transcription factors, thereby blocking their downstream signaling pathways.[1][2] This novel mechanism of action makes this compound a promising therapeutic candidate for various diseases, including cancer and neovascular eye disorders.
These application notes provide a detailed protocol for the in vivo administration of this compound to mice, with a focus on oral gavage for systemic delivery in a cancer xenograft model. The provided methodologies are based on findings from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments with this compound.
Data Presentation
The following table summarizes quantitative data from preclinical in vivo studies in mice, demonstrating the efficacy of this compound in different disease models.
| Disease Model | Mouse Strain | This compound Dosage and Administration | Treatment Duration | Efficacy Outcome | Reference |
| Laser-Induced Choroidal Neovascularization (L-CNV) | C57BL/6 | 25 mg/kg and 50 mg/kg, oral gavage, twice daily | 14 days | >50% reduction in L-CNV lesion size at both doses compared to vehicle. | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | NSG mice | 12.5, 25, and 50 mg/kg (in combination with Gemcitabine) | Not specified | Significantly decreased tumor volumes in combination treatments compared to each agent alone. All treatments yielded tumor volumes significantly different from the vehicle control. | [3] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Not specified (single agent) | Not specified | Effective in reducing tumor growth and metastases as a single agent. | [2] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, highlighting its role in the APE1/Ref-1 signaling pathway.
References
Application Notes and Protocols for Testing APX3330 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1).[1] APE1/Ref-1 is a critical regulator of cellular responses to oxidative stress and is overexpressed in numerous cancers.[1] Its redox function is responsible for the reduction and subsequent activation of a number of transcription factors that play key roles in cancer progression, including proliferation, survival, angiogenesis, and inflammation.[1][2][3] These transcription factors include NF-κB, AP-1, STAT3, HIF-1α, and p53.[1][2][3][4] By inhibiting the redox activity of APE1/Ref-1, this compound effectively downregulates these oncogenic signaling pathways without affecting the protein's essential role in DNA base excision repair.[1][5]
These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in a preclinical setting. The described assays will enable researchers to assess the impact of this compound on cancer cell viability, induction of apoptosis, and inhibition of cell migration and angiogenesis.
Mechanism of Action of this compound
This compound specifically targets the redox-sensitive cysteine residues within the APE1/Ref-1 protein, thereby preventing it from reducing and activating downstream transcription factors. This targeted inhibition leads to the suppression of multiple signaling pathways crucial for tumor growth and survival.
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of key transcription factors.
I. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.
A. MTT/MTS Assays
Principle: These colorimetric assays measure the metabolic activity of viable cells.[6][7] Tetrazolium salts (MTT or MTS) are reduced by NAD(P)H-dependent oxidoreductases in metabolically active cells to form a colored formazan product.[6] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., pancreatic, colon, or lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
Assay Procedure (MTS):
Data Presentation:
| This compound Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 1.2 ± 0.1 | 100 |
| 0.1 | 1.1 ± 0.09 | 91.7 |
| 1 | 0.9 ± 0.08 | 75.0 |
| 10 | 0.6 ± 0.05 | 50.0 |
| 50 | 0.3 ± 0.03 | 25.0 |
| 100 | 0.15 ± 0.02 | 12.5 |
II. Apoptosis Assays
To determine if the reduction in cell viability is due to the induction of programmed cell death, apoptosis assays are performed.
A. Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic and necrotic cells.[9]
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95 ± 2.5 | 3 ± 0.5 | 2 ± 0.3 |
| This compound (10 µM) | 80 ± 3.1 | 15 ± 1.2 | 5 ± 0.8 |
| This compound (25 µM) | 60 ± 4.5 | 30 ± 2.1 | 10 ± 1.5 |
| This compound (50 µM) | 30 ± 3.8 | 55 ± 3.5 | 15 ± 2.0 |
III. Cell Migration and Invasion Assays
These assays evaluate the ability of this compound to inhibit the migratory and invasive potential of cancer cells, which are crucial steps in metastasis.
A. Transwell Migration (Boyden Chamber) Assay
Principle: This assay measures the chemotactic response of cells towards a chemoattractant through a microporous membrane.[11][12] The number of cells that migrate through the pores is quantified.
Experimental Workflow:
Caption: Workflow for the Transwell migration assay to assess the effect of this compound.
Experimental Protocol:
-
Chamber Preparation:
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding and Treatment:
-
Resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In a separate tube, pre-treat the cell suspension with different concentrations of this compound or vehicle for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber.
-
-
Incubation and Analysis:
-
Incubate for 12-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Data Presentation:
| Treatment | Number of Migrated Cells (Mean ± SD) | Migration Inhibition (%) |
| Vehicle Control | 250 ± 25 | 0 |
| This compound (1 µM) | 175 ± 20 | 30 |
| This compound (10 µM) | 80 ± 15 | 68 |
| This compound (25 µM) | 30 ± 8 | 88 |
IV. Angiogenesis Assays
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound's ability to inhibit this process can be assessed in vitro.[13]
A. Endothelial Cell Tube Formation Assay
Principle: This assay evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract matrix, such as Matrigel.[14][15] Anti-angiogenic compounds inhibit this process.
Experimental Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a small volume of basal medium.
-
Treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
Seed the treated cells onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
-
Incubation and Visualization:
-
Incubate for 4-12 hours at 37°C.
-
Visualize the tube formation using a microscope and capture images.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Data Presentation:
| Treatment | Total Tube Length (pixels, Mean ± SD) | Number of Junctions (Mean ± SD) | Inhibition of Tube Formation (%) |
| Vehicle Control | 15000 ± 1200 | 80 ± 10 | 0 |
| This compound (1 µM) | 9000 ± 950 | 45 ± 8 | 40 |
| This compound (10 µM) | 4500 ± 600 | 20 ± 5 | 70 |
| This compound (25 µM) | 1500 ± 300 | 5 ± 2 | 90 |
Summary and Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, migration, and angiogenesis, researchers can gain valuable insights into its therapeutic potential. The provided protocols and data presentation tables offer a standardized approach for conducting these experiments and reporting the results in a clear and comparable manner. The inhibition of these key cancer-related processes by this compound underscores the therapeutic promise of targeting the APE1/Ref-1 redox signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Inhibition of APE1/Ref-1 Redox Activity with this compound Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Optimal Dosage of APX3330 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class small molecule inhibitor that targets the redox function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2] This novel mechanism of action disrupts the downstream signaling of key transcription factors involved in angiogenesis and inflammation, such as nuclear factor kappa B (NF-kB), AP-1, STAT3, and hypoxia-inducible factor 1-alpha (HIF-1α).[3][4][5] By inhibiting the reduction and subsequent activation of these transcription factors, this compound effectively modulates pathways central to the pathology of various diseases, including cancer and neovascular eye disorders.[1][2][4] These application notes provide a comprehensive guide to determining the optimal dosage of this compound for in vitro studies, complete with detailed experimental protocols and data presentation.
Mechanism of Action: APE1/Ref-1 Signaling Pathway
This compound specifically inhibits the redox signaling activity of APE1/Ref-1, without affecting its DNA repair function.[1] This targeted inhibition prevents the reduction of cysteine residues within key transcription factors, thereby blocking their ability to bind to DNA and activate downstream gene expression. The result is a potent anti-angiogenic and anti-inflammatory effect.
Quantitative Data Summary
The effective in vitro concentration of this compound varies depending on the cell type and the specific biological process being investigated. The following tables summarize key quantitative data from various studies.
Table 1: Effective Concentrations of this compound in Retinal Endothelial Cells
| Cell Type | Assay | Effective Concentration (µM) | Observed Effect | Citation |
| Retinal Vascular Endothelial Cells (RVECs) | Proliferation | 1-10 | Dose-dependent inhibition | [1] |
| RVECs | Migration | 1-10 | Dose-dependent inhibition | [1] |
| RVECs | Tube Formation | 1-10 | Dose-dependent inhibition | [1] |
| Primate Choroid Endothelial Cells (CECs) | Proliferation, Migration, Tube Formation | 25-100 | Significant inhibition without apoptosis | [6] |
Table 2: IC50 and GI50 Values for this compound and Related Compounds
| Compound | Cell Line(s) | Assay | IC50/GI50 (µM) | Citation |
| E3330 (this compound) | Pancreatic Cancer Cells | Cell Growth | 50 | [7] |
| This compound | Not Specified | Ref-1-induced AP-1 DNA binding (EMSA) | 25 | [8] |
| APX2009 | Not Specified | Ref-1-induced AP-1 DNA binding (EMSA) | 0.45 | [8] |
| APX2014 | Not Specified | Ref-1-induced AP-1 DNA binding (EMSA) | 0.2 | [8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based on established methods and can be adapted for use with this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cell line (e.g., pancreatic cancer cell lines like PANC-1, BxPC-3, or retinal endothelial cells)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 to 100 µM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Transwell Migration Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Target cell line
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Preparation:
-
Starve cells in serum-free medium for 4-6 hours prior to the assay.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
-
Cell Seeding and Treatment:
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Treat the cell suspension with the desired concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for migration but not proliferation (typically 4-24 hours, depending on the cell type).
-
-
Staining and Counting:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with the fixation solution for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
-
Matrigel Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
Endothelial cells (e.g., HUVECs, RVECs)
-
Endothelial cell growth medium
-
This compound
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
Microscope with a camera
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
-
Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cells onto the polymerized Matrigel at a density of 1.5-2.0 x 10^4 cells/well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like structures at regular intervals.
-
Capture images of the tube networks using a microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the tube formation in this compound-treated wells to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of the APE1/Ref-1 redox signaling pathway with significant anti-angiogenic and anti-inflammatory effects demonstrated in a variety of in vitro models. The optimal dosage for in vitro studies typically falls within the 1-100 µM range, with specific concentrations dependent on the cell type and experimental endpoint. The provided protocols offer a robust framework for researchers to investigate the cellular effects of this compound and to determine its optimal dosage for their specific experimental systems. Careful optimization of cell density, incubation times, and this compound concentrations will ensure reliable and reproducible results.
References
- 1. Inhibition of APE1/Ref-1 redox activity with this compound blocks retinal angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stat.purdue.edu [stat.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preparing APX3330 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of APX3330 stock solutions in cell culture experiments. This compound is a first-in-class, orally available small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1).[1][2] By inhibiting the redox function of Ref-1, this compound effectively downregulates the activity of several key transcription factors involved in angiogenesis and inflammation, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), activator protein-1 (AP-1), and hypoxia-inducible factor 1-alpha (HIF-1α).[1][3] This mechanism of action makes this compound a valuable tool for studying cellular pathways involved in diseases such as diabetic retinopathy and cancer.[1][2]
Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document outlines the materials, protocols, and best practices for solubilizing, storing, and diluting this compound for use in cell culture.
Quantitative Data Summary
For consistent experimental outcomes, it is essential to start with accurately prepared solutions. The table below summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | [Insert Molecular Weight of this compound here] | Use the precise molecular weight from the supplier's certificate of analysis for accurate molarity calculations. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), high purity, sterile | DMSO is a common solvent for many organic small molecules.[4] |
| Typical Stock Concentration | 1-10 mM | Higher concentrations allow for minimal solvent addition to the cell culture medium.[4] |
| Final Solvent Concentration in Culture | <0.1% (v/v) | High concentrations of DMSO can be cytotoxic.[4] |
| Storage of Stock Solution | -20°C, desiccated, protected from light | Aliquoting is recommended to avoid repeated freeze-thaw cycles.[5][6] |
| Storage of Working Solutions | Prepare fresh for each experiment | The stability of diluted solutions in aqueous media may be limited. |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile, high-purity water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Calculate the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x [MW of this compound] g/mol x 1000 mg/g
-
-
Weighing the this compound Powder:
-
Briefly centrifuge the vial containing the lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C, protected from light.
-
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the thawed stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure thorough mixing at each dilution step to guarantee homogeneity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was added for the highest concentration of this compound. This is crucial to differentiate the effects of the compound from those of the solvent.[4]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for preparing stock solutions.
Caption: this compound inhibits the redox function of Ref-1/APE1.
Caption: Workflow for this compound stock solution preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. hcplive.com [hcplive.com]
- 3. Ocuphire Announces Publication in the Journal of Cellular Signaling Featuring its Oral Ref-1 Inhibitor this compound in Phase 2 Trial for the Treatment of Retinal Disease - BioSpace [biospace.com]
- 4. benchchem.com [benchchem.com]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. phytotechlab.com [phytotechlab.com]
Application Notes and Protocols for APX3330 in a Diabetic Retinopathy Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally administered small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) protein. This novel mechanism of action modulates key pathways in angiogenesis, inflammation, and oxidative stress, making it a promising therapeutic candidate for diabetic retinopathy (DR) and other retinal vascular diseases.[1][2][3][4][5][6][7] this compound works by inhibiting the redox signaling function of Ref-1, which in turn downregulates the activity of transcription factors such as HIF-1α, NF-κB, and STAT3.[1][4] These transcription factors are crucial in driving the pathological processes of diabetic retinopathy, including increased vascular endothelial growth factor (VEGF) expression, inflammation, and vascular leakage.[4]
These application notes provide a comprehensive overview of the use of this compound in a preclinical diabetic retinopathy animal model, including its mechanism of action, detailed experimental protocols, and data presentation.
Mechanism of Action of this compound in Diabetic Retinopathy
This compound's therapeutic potential in diabetic retinopathy stems from its ability to inhibit the redox activity of Ref-1.[1][4] This inhibition leads to a reduction in the activity of downstream transcription factors that are pivotal in the pathogenesis of the disease.[1][4]
The key pathways affected by this compound include:
-
Angiogenesis: By inhibiting HIF-1α, this compound can reduce the expression of VEGF, a primary driver of neovascularization in proliferative diabetic retinopathy.[4]
-
Inflammation: this compound blocks the activation of NF-κB, a key regulator of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, thereby reducing retinal inflammation.[4]
-
Oxidative Stress: The Ref-1 pathway is also involved in the cellular response to oxidative stress.[3]
The multifaceted mechanism of action of this compound, targeting angiogenesis, inflammation, and oxidative stress simultaneously, presents a promising approach for the treatment of diabetic retinopathy.[6][7]
Experimental Protocols
The following protocols are designed for a streptozotocin (STZ)-induced diabetic retinopathy mouse model. This model is widely used to mimic the hyperglycemia-induced retinal damage seen in human diabetic retinopathy.
Induction of Diabetes
A common method to induce diabetes in rodents is through the administration of streptozotocin (STZ), which is toxic to pancreatic beta cells.
-
Animal Model: C57BL/6J mice (8-10 weeks old).
-
Procedure:
-
Administer a single intraperitoneal (IP) injection of STZ (150 mg/kg) dissolved in citrate buffer (pH 4.5).
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter.
-
Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
This compound Administration
Based on preclinical studies in a laser-induced choroidal neovascularization (L-CNV) mouse model, oral gavage is an effective route of administration for this compound.[8]
-
Dosing:
-
Low Dose: 25 mg/kg
-
High Dose: 50 mg/kg
-
-
Vehicle: To be determined based on the drug's solubility and formulation. A common vehicle for oral gavage is a solution of 0.5% carboxymethylcellulose.
-
Administration: Administer this compound or vehicle via oral gavage twice daily for a period of 12 weeks, starting 4 weeks after the induction of diabetes.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the STZ-induced diabetic mouse model.
Endpoint Analysis
At the end of the 12-week treatment period (16 weeks after diabetes induction), various endpoints should be assessed to determine the efficacy of this compound.
-
Retinal Vascular Permeability Assay (Evans Blue Method):
-
Anesthetize the mice and inject Evans blue dye (45 mg/kg) intravenously.
-
After 2 hours, perfuse the animals with saline to remove the dye from the circulation.
-
Enucleate the eyes and dissect the retinas.
-
Extract the Evans blue dye from the retinas using formamide.
-
Quantify the dye concentration spectrophotometrically at 620 nm.
-
-
Retinal Histology and Immunofluorescence:
-
Fix the enucleated eyes in 4% paraformaldehyde.
-
Embed the eyes in paraffin and section them.
-
Perform Hematoxylin and Eosin (H&E) staining to assess retinal morphology and thickness.
-
Use immunofluorescence staining for markers of inflammation (e.g., Iba1 for microglia), vascular leakage (e.g., albumin), and apoptosis (e.g., TUNEL assay).
-
-
Western Blot Analysis:
-
Isolate proteins from retinal tissue.
-
Perform Western blotting to quantify the expression levels of key proteins in the APE1/Ref-1 pathway, including VEGF, NF-κB, and inflammatory cytokines.
-
-
Electroretinography (ERG):
-
Perform ERG to assess retinal function.
-
Measure the amplitudes and implicit times of the a- and b-waves to evaluate photoreceptor and bipolar cell function.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Retinal Vascular Permeability
| Treatment Group | N | Retinal Evans Blue Leakage (µg/g retina) | % Reduction vs. Vehicle |
| Non-Diabetic Control | 10 | ||
| Diabetic + Vehicle | 10 | ||
| Diabetic + this compound (25 mg/kg) | 10 | ||
| Diabetic + this compound (50 mg/kg) | 10 |
Table 2: Effect of this compound on Retinal Inflammation
| Treatment Group | N | Iba1 Positive Cells/mm² | % Reduction vs. Vehicle |
| Non-Diabetic Control | 10 | ||
| Diabetic + Vehicle | 10 | ||
| Diabetic + this compound (25 mg/kg) | 10 | ||
| Diabetic + this compound (50 mg/kg) | 10 |
Table 3: Effect of this compound on Retinal Protein Expression
| Treatment Group | N | Relative VEGF Expression | Relative NF-κB Expression |
| Non-Diabetic Control | 10 | ||
| Diabetic + Vehicle | 10 | ||
| Diabetic + this compound (25 mg/kg) | 10 | ||
| Diabetic + this compound (50 mg/kg) | 10 |
Table 4: Effect of this compound on Retinal Function (ERG)
| Treatment Group | N | a-wave Amplitude (µV) | b-wave Amplitude (µV) |
| Non-Diabetic Control | 10 | ||
| Diabetic + Vehicle | 10 | ||
| Diabetic + this compound (25 mg/kg) | 10 | ||
| Diabetic + this compound (50 mg/kg) | 10 |
Clinical Perspective
This compound has been evaluated in the ZETA-1 Phase 2 clinical trial for the treatment of diabetic retinopathy.[9][10] The trial was a randomized, double-masked, placebo-controlled study that enrolled 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[9][11] Patients were treated with 600 mg of this compound or placebo twice daily for 24 weeks.[12]
While the primary endpoint of a ≥ 2-step improvement on the Diabetic Retinopathy Severity Scale (DRSS) was not met, a post-hoc analysis revealed a clinically meaningful reduction in the proportion of patients with a ≥ 3-step worsening on a binocular DRSS person-level scale in the this compound-treated group compared to placebo.[2][13][14] Specifically, 15.2% of placebo subjects experienced a ≥ 3-step worsening compared to 5.7% of this compound subjects.[13] Furthermore, 15.2% of placebo subjects had a ≥ 4-step worsening compared to 0% in the this compound group.[13] These findings suggest that oral this compound has the potential to slow the progression of diabetic retinopathy.[2][13] The treatment was also found to be safe and well-tolerated.[9][11][15][16]
Based on these results, Ocuphire Pharma has received FDA agreement to advance this compound to Phase 3 trials, with the primary endpoint being a 3-step worsening on the binocular DRSS.[2][3]
Conclusion
This compound represents a promising oral therapeutic for diabetic retinopathy with a novel mechanism of action that targets multiple pathogenic pathways. The provided protocols offer a framework for preclinical evaluation of this compound in a relevant animal model. The data from such studies will be crucial for further elucidating the therapeutic potential of this compound and guiding its clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. hcplive.com [hcplive.com]
- 3. Opus Genetics Receives FDA Agreement Under Special Protocol Assessment for Phase 3 Trial of this compound in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Ocuphire Pharma to Present this compound for Diabetic Retinopathy at July Scientific Meetings [synapse.patsnap.com]
- 7. Ocuphire Pharma to Highlight this compound for Diabetic Retinopathy at Two Scientific Meetings in July :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. vistacenter.org [vistacenter.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. join.hcplive.com [join.hcplive.com]
Application Notes and Protocols for the Detection of APX3330 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1).[1] This novel mechanism of action involves the inhibition of the redox signaling function of Ref-1, which in turn blocks the activation of key transcription factors involved in angiogenesis and inflammation, such as HIF-1α, NF-κB, STAT3, and AP-1.[1][2] By targeting these pathways, this compound has shown potential in treating a range of diseases, including various cancers and retinopathies like diabetic retinopathy (DR) and diabetic macular edema (DME).[2][3][4][5] Given its therapeutic promise, robust and reliable analytical methods for the quantification of this compound in tissue are crucial for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies.
This document provides a detailed application note and a generalized protocol for the detection and quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by inhibiting the redox function of the APE1/Ref-1 protein. This disruption interferes with the reduction of key transcription factors, preventing their activation and subsequent downstream signaling that promotes angiogenesis and inflammation.
Caption: this compound inhibits APE1/Ref-1, blocking transcription factor activation.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high selectivity and sensitivity. The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.
Experimental Workflow
The general workflow for the analysis of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound detection in tissue.
Protocol for this compound Quantification in Tissue
This protocol provides a general framework. Optimization and validation are essential for specific tissue types and instrumentation.
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) - a structurally similar compound or a stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., PBS with protease inhibitors)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of buffer to tissue weight).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep samples on ice throughout the process.
-
-
Protein Precipitation:
-
To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition an SPE cartridge with MeOH followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute this compound and the IS with a high percentage of organic solvent (e.g., ACN or MeOH).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. A precursor ion (Q1) and a product ion (Q3) will be identified for each. |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[6][7][8] Key validation parameters are summarized in the table below.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of this compound and the IS in blank matrix from at least 6 different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the LLOQ, these should be within ±20%. |
| Recovery | The extraction recovery of this compound and the IS should be consistent and reproducible. |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance the ionization of this compound or the IS. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative. |
Table 2: Hypothetical Quantitative Data for a Validated this compound Assay in Tissue
| Parameter | Result |
| Linear Range | 1 - 1000 ng/g of tissue |
| Lower Limit of Quantification (LLOQ) | 1 ng/g of tissue |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% Bias) | -5.6% to 7.8% |
| Mean Extraction Recovery | > 85% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in tissue samples. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. Thorough method validation is mandatory to ensure the reliability of the data generated in preclinical and clinical studies, which is essential for understanding the pharmacology of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. biospace.com [biospace.com]
- 3. hcplive.com [hcplive.com]
- 4. hcplive.com [hcplive.com]
- 5. Ocuphire Pharma to Highlight this compound for Diabetic Retinopathy at Two Scientific Meetings in July :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 6. database.ich.org [database.ich.org]
- 7. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 8. ema.europa.eu [ema.europa.eu]
APX3330 Administration in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
APX3330 is an orally bioavailable small molecule that selectively inhibits the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1) protein.[1] APE1/Ref-1 is a critical regulator of multiple transcription factors involved in tumor growth, proliferation, angiogenesis, and drug resistance.[1][2] Its overexpression is correlated with increased tumor aggressiveness and poorer patient survival in numerous cancers, including pancreatic, bladder, ovarian, and breast cancer.[1][2][3] this compound specifically targets the redox activity of APE1/Ref-1, thereby preventing the activation of oncogenic transcription factors such as HIF-1α, NF-κB, STAT3, and AP-1, without impacting its essential DNA repair functions.[1][4] These application notes provide a summary of preclinical data and detailed protocols for the administration of this compound in various cancer models.
Mechanism of Action
This compound functions by binding to APE1/Ref-1 and inhibiting its ability to reduce and activate key transcription factors that are critical for cancer cell survival and proliferation.[5] This targeted inhibition of the APE1/Ref-1 redox pathway leads to the downregulation of downstream signaling cascades involved in tumor progression.[3][4]
References
Application Notes and Protocols for Measuring Ref-1 Inhibition by APX3330
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally bioavailable small molecule that specifically targets the reduction-oxidation (redox) signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1).[1][2] Ref-1 plays a critical role in cellular stress responses and is overexpressed in numerous cancers and has been implicated in various other diseases, including neovascular eye diseases.[3][4] Its redox function is crucial for the activation of several transcription factors that drive angiogenesis, inflammation, and cell survival, such as Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] this compound inhibits this redox activity without affecting the essential DNA base excision repair function of APE1, making it a highly specific therapeutic candidate.[1][5]
These application notes provide detailed protocols for key in vitro and in vivo assays to measure the inhibitory effect of this compound on Ref-1's redox function and its downstream signaling pathways.
This compound Mechanism of Action
This compound selectively binds to Ref-1, inducing a conformational change that leads to the oxidation of critical cysteine residues within the protein's redox-active site.[6][7] This renders Ref-1 unable to reduce and activate its target transcription factors, thereby inhibiting their downstream gene expression.[8] This targeted inhibition of the Ref-1 redox signaling cascade forms the basis of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound and its analogs from various studies.
Table 1: In Vitro Inhibition of Ref-1 Activity and Downstream Effects
| Assay Type | Cell Line/System | Compound | IC50 / GI50 | Reference |
| Redox EMSA (AP-1) | In vitro | This compound | 25 µM | [1] |
| Redox EMSA (AP-1) | In vitro | APX2009 | 0.45 µM | [1] |
| Redox EMSA (AP-1) | In vitro | APX2014 | 0.2 µM | [1] |
| Cell Proliferation | HRECs | APX2009 | 1.1 µM | [2] |
| Cell Proliferation | HRECs | APX2014 | 110 nM | [2] |
| Cell Proliferation | Rf/6a | APX2009 | 26 µM | [2] |
| Cell Proliferation | Rf/6a | APX2014 | 5.0 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Laser-Induced CNV (mice) | Intravitreal this compound | 1 µl of 200 µM | Significantly reduced CNV size | [6] |
| Vldlr-/- mice (RAP-like neovascularization) | Intravitreal this compound | Single injection | Significantly reduced neovascularization | [6] |
| Advanced Solid Tumors (Human Phase I) | Oral this compound | 600 mg daily (RP2D) | Disease stabilization in ~33% of subjects | [5] |
Experimental Protocols
Redox Electrophoretic Mobility Shift Assay (Redox EMSA)
This assay directly measures the ability of this compound to inhibit the redox-dependent activation of transcription factor DNA binding by Ref-1.
Materials:
-
Nuclear extraction buffers
-
Recombinant human Ref-1 protein
-
This compound
-
Labeled (e.g., biotin, DIG, or infrared dye) and unlabeled (cold competitor) double-stranded oligonucleotides containing the consensus binding site for the transcription factor of interest (e.g., NF-κB, AP-1)
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Poly(dI-dC)
-
Native polyacrylamide gel (e.g., 4-6%)
-
TBE or TGE buffer
-
Loading dye
Protocol:
-
Prepare Nuclear Extracts: Prepare nuclear extracts from cells under conditions that favor the oxidized (inactive) state of the target transcription factor. This can be achieved by omitting reducing agents from the lysis and extraction buffers.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (containing the oxidized transcription factor), recombinant Ref-1 protein, and varying concentrations of this compound or vehicle control (DMSO).
-
Incubate at room temperature for 15-20 minutes to allow for Ref-1 to act on the transcription factor and for this compound to inhibit Ref-1.
-
-
Probe Binding:
-
Add poly(dI-dC) to the reaction mixture to block non-specific binding.
-
Add the labeled oligonucleotide probe and incubate for an additional 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a separate reaction to confirm binding specificity.
-
-
Electrophoresis:
-
Add loading dye to the samples and load them onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection and Analysis:
-
Transfer the DNA to a nylon membrane (for biotin or DIG detection) or image the gel directly (for infrared dye-labeled probes).
-
Visualize the bands corresponding to the free probe and the protein-DNA complex.
-
Quantify the intensity of the shifted bands to determine the extent of inhibition by this compound.
-
Cell-Based Assays
This assay assesses the effect of this compound on the proliferation of cells that are dependent on Ref-1-regulated pathways.
Materials:
-
Endothelial cells (e.g., HRECs, Rf/6a) or cancer cells
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Quantification: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
This assay evaluates the impact of this compound on cell migration, a key process in angiogenesis and metastasis.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cells of interest
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound or vehicle control and add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for a duration that allows for cell migration (e.g., 4-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Visualize and count the migrated cells in several random fields under a microscope.
This assay models the in vitro formation of capillary-like structures by endothelial cells and is a hallmark of angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs, HRECs)
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound
-
Calcein AM (for fluorescent staining)
-
Microscope
Protocol:
-
Coating: Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the gel in medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for a period sufficient for tube formation (e.g., 4-18 hours).
-
Staining and Imaging: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Reporter Gene Assays
These assays quantify the transcriptional activity of specific transcription factors regulated by Ref-1.
Materials:
-
Cells stably or transiently transfected with a luciferase reporter plasmid containing NF-κB or HIF-1α response elements.
-
This compound
-
Stimulating agent (e.g., TNF-α for NF-κB, or hypoxia/DMOG for HIF-1α)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Induce the activity of the transcription factor by adding the appropriate stimulus.
-
Incubation: Incubate for a period that allows for luciferase gene expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of transcriptional activity by this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively measure the inhibition of Ref-1 by this compound and characterize its downstream effects. The selection of appropriate assays will depend on the specific research question and the biological context being investigated. Consistent application of these detailed methodologies will ensure the generation of robust and reproducible data in the evaluation of this compound and other potential Ref-1 inhibitors.
References
- 1. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy [scholarworks.indianapolis.iu.edu]
- 5. Nucleotides for Application in Protein-DNA/-RNA interaction (EMSA) - Jena Bioscience [jenabioscience.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Protocol for Assessing the Anti-inflammatory Effects of APX3330
For Researchers, Scientists, and Drug Development Professionals
Introduction
APX3330 is a first-in-class, orally available small molecule inhibitor that specifically targets the redox signaling function of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1).[1][2][3] By inhibiting the redox activity of APE1/Ref-1, this compound prevents the reduction and subsequent activation of several key transcription factors implicated in inflammatory pathways, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and hypoxia-inducible factor-1α (HIF-1α).[1][4][5] This novel mechanism of action makes this compound a promising therapeutic candidate for a range of inflammatory and angiogenesis-related diseases.[6][7][8]
These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in both in vitro and in vivo models. The included methodologies are designed to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound and similar APE1/Ref-1 inhibitors.
Mechanism of Action: this compound in the APE1/Ref-1 Signaling Pathway
This compound selectively binds to and inhibits the redox function of APE1/Ref-1, without affecting its DNA repair capabilities.[1] This targeted inhibition disrupts the downstream activation of multiple pro-inflammatory signaling cascades.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
1. Cell Culture and Treatment
This protocol outlines the use of the RAW 264.7 murine macrophage cell line, a widely used model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein and RNA extraction) at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in culture medium. A concentration range of 1 to 10 µM has been shown to be effective in inhibiting endothelial cell proliferation.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).
2. Quantification of Pro-inflammatory Cytokines by ELISA
This protocol is for the measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
-
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Cell culture supernatants from the in vitro experiment.
-
Microplate reader.
-
Protocol:
-
Collect cell culture supernatants after treatment and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples to the antibody-coated wells. b. Incubate for the specified time. c. Wash the wells. d. Add the detection antibody. e. Incubate and wash. f. Add the enzyme conjugate (e.g., Streptavidin-HRP). g. Incubate and wash. h. Add the substrate solution and incubate in the dark. i. Add the stop solution.
-
Read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | ||
| LPS Only | 0 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 |
3. Analysis of NF-κB Activation by Western Blot
This protocol assesses the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.
-
Materials:
-
Cell lysates from the in vitro experiment.
-
Protein extraction buffers (cytoplasmic and nuclear).
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NF-κB p65, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
Protocol:
-
Prepare cytoplasmic and nuclear extracts from treated cells.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image and perform densitometric analysis.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Cytoplasmic p-p65/β-actin Ratio | Nuclear p-p65/Lamin B1 Ratio |
| Vehicle Control | 0 | ||
| LPS Only | 0 | ||
| This compound + LPS | 1 | ||
| This compound + LPS | 5 | ||
| This compound + LPS | 10 |
In Vivo Assessment of Anti-inflammatory Activity
1. Animal Model of Colitis
This protocol describes the use of a Winnie mouse model of spontaneous chronic colitis to assess the in vivo efficacy of this compound.
-
Animal Model: Winnie mice (or other suitable colitis models like DSS-induced colitis).
-
Drug Administration: Intraperitoneal (IP) injection or oral gavage. A dose of 25 mg/kg administered twice daily has been used in mice.
-
Parameters to Assess:
-
Disease Activity Index (DAI): body weight loss, stool consistency, and rectal bleeding.
-
Histological analysis of the colon.
-
Immunohistochemistry for immune cell infiltration.
-
Protocol:
-
Acclimate animals and induce colitis if necessary (not required for Winnie mice).
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle for the duration of the study (e.g., 2 weeks).
-
Monitor DAI daily.
-
At the end of the study, euthanize the animals and collect colon tissue.
-
Fix a portion of the colon in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Snap-freeze another portion for protein or RNA analysis.
2. Immunohistochemistry for Immune Cell Infiltration
This protocol is for the detection of pan-leukocytes (CD45+) and macrophages (CD68+) in colon tissue sections.
-
Materials:
-
Formalin-fixed, paraffin-embedded colon sections.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Primary antibodies: anti-CD45, anti-CD68.
-
HRP-conjugated secondary antibodies.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope and imaging software.
-
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Acquire images and quantify the number of positive cells per unit area.
Data Presentation:
| Treatment Group | CD45+ cells/mm² | CD68+ cells/mm² |
| Wild-Type Control | ||
| Winnie Vehicle | ||
| Winnie this compound |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound. By utilizing a combination of in vitro and in vivo assays, researchers can effectively characterize the efficacy and mechanism of this novel APE1/Ref-1 inhibitor. The data generated from these studies will be crucial for the continued development of this compound and other related compounds for the treatment of a wide range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of APE1/Ref-1 Redox Activity with this compound Blocks Retinal Angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Neurorestorative Effects after Stroke in Type One Diabetic Rats [aginganddisease.org]
- 8. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
APX3330 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with APX3330.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common challenge?
This compound is a small molecule inhibitor of the APE1/Ref-1 (Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1) protein, which is being investigated for its anti-angiogenic and anti-inflammatory properties in diseases like diabetic retinopathy and cancer.[1][2][3] As a lipophilic compound, this compound has very low intrinsic solubility in aqueous solutions, including cell culture media and buffers.[4][5] This poor water solubility often leads to challenges such as precipitation when preparing solutions for in vitro and in vivo experiments.
Q2: What are the recommended primary solvents for dissolving this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is considered insoluble in water.[4][5] For laboratory use, high-purity, anhydrous DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.[4] One study also reports dissolving the powder in pure ethanol for cell viability assays.[6]
Q3: My this compound precipitated after I added my DMSO stock solution to the cell culture medium. What caused this?
This is a common issue known as "crashing out" or precipitation. It occurs because the highly soluble environment of the DMSO stock is rapidly changed to a primarily aqueous environment (your culture medium) where this compound is not soluble.[7] The key is to avoid localized high concentrations of the compound during dilution and to ensure the final solvent concentration is non-toxic to the cells and sufficient to maintain solubility.[8]
Q4: How should I prepare my this compound stock solution to ensure stability?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] Water absorbed into your DMSO stock can significantly reduce the solubility of this compound, causing it to precipitate over time.[4][9] It is critical to use fresh, anhydrous (or low-water content) DMSO to prepare your stock solution.[4] After preparation, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C with a desiccant to prevent moisture contamination.
Q5: What is a suitable formulation for in vivo oral administration of this compound?
For oral administration in animal studies, a homogeneous suspension is often required due to the poor aqueous solubility of this compound. A formulation using Carboxymethylcellulose sodium (CMC-Na) has been noted as a suitable vehicle for creating a homogeneous suspension for oral delivery.[4]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (~264 mM) | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4] |
| Ethanol | 75 mg/mL | |
| Water | Insoluble | |
| DMSO:PBS (pH 7.2) Solution | ~0.25 mg/ml (in a 1:3 ratio) | This lower solubility highlights the challenge of dilution into aqueous buffers.[10] |
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution into Aqueous Media
This guide provides a systematic approach to resolving immediate precipitation when preparing working solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ocuphire Announces Publication in the Journal of Cellular Signaling Featuring its Oral Ref-1 Inhibitor this compound in Phase 2 Trial for the Treatment of Retinal Disease - BioSpace [biospace.com]
- 3. hcplive.com [hcplive.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ziath.com [ziath.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
APX3330 In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using APX3330 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/reduction-oxidation effector factor-1 (APE1/Ref-1).[1] Its mechanism of action is centered on inhibiting the redox signaling activity of APE1/Ref-1. This, in turn, prevents the reduction and subsequent activation of a multitude of transcription factors that are dependent on APE1/Ref-1 for their function. These transcription factors include NF-κB, AP-1, STAT3, p53, NRF2, and HIF-1α, which are critically involved in cellular processes such as proliferation, inflammation, angiogenesis, and survival of cancer cells.[1] By blocking these pathways, this compound can effectively inhibit tumor growth, angiogenesis, and inflammation.[2]
Q2: What are the most common in vivo applications for this compound?
This compound is predominantly investigated for its anti-angiogenic and anti-inflammatory properties in various disease models. A significant area of research is in ophthalmology, particularly for diseases characterized by retinal neovascularization such as diabetic retinopathy and age-related macular degeneration.[3][4][5][6] Preclinical studies have demonstrated its efficacy in reducing lesion size in the laser-induced choroidal neovascularization (L-CNV) mouse model and in inhibiting retinal angiomatous proliferation (RAP)-like neovascularization in Vldlr-/- mice.[1][5][6] Additionally, its anticancer potential has been explored in various solid tumor models.[7]
Q3: What are the known side effects of this compound in preclinical and clinical studies?
This compound has demonstrated a favorable safety profile in both preclinical and clinical settings.[3][8] In clinical trials, the most frequently reported adverse events were mild and included diarrhea, soft stool, rash, and pruritus.[8][9] Preclinical in vivo studies have reported no obvious signs of ocular toxicity when administered orally.[1] Importantly, studies have shown no significant organ toxicity (liver, heart, kidney, brain, or lung) or abnormalities in vital signs.[8]
Troubleshooting Guide
Issue 1: High variability in experimental results with oral administration.
-
Potential Cause: The oral absorption of this compound can be highly variable.[2] The drug is administered as a quinone but is rapidly converted to a hydroquinone form, and the ratio of these two forms can influence absorption.[2][7][8] Food intake has also been shown to delay absorption.[8]
-
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent administration in relation to the animals' feeding schedule (e.g., always fasted or always with food).
-
Vehicle Optimization: While not explicitly detailed as a common pitfall in the provided results, ensuring the vehicle for oral gavage is consistent and appropriate for the formulation is a standard practice to minimize variability.
-
Pharmacokinetic Analysis: If variability persists, consider conducting a small-scale pharmacokinetic study in your specific animal model to determine the time to maximum concentration (Tmax) and overall exposure (AUC) to better correlate with pharmacodynamic endpoints.
-
Issue 2: Lower than expected efficacy in your in vivo model.
-
Potential Cause: Insufficient drug exposure at the target site can lead to reduced efficacy. For ocular models, achieving therapeutic concentrations in the retina with oral administration is a key challenge.[5]
-
Troubleshooting Steps:
-
Dose Escalation: Based on preclinical data, oral doses of 25 and 50 mg/kg have been shown to be effective in reducing choroidal neovascularization in mice.[1] Consider a dose-escalation study to determine the optimal dose for your specific model and endpoint.
-
Route of Administration: For localized effects, such as in the eye, direct administration (e.g., intravitreal injection) may provide more consistent and higher local concentrations. A study in Vldlr-/- mice used intravitreal injection of this compound effectively.[5][6]
-
Pharmacodynamic Markers: Measure downstream targets of APE1/Ref-1 in your target tissue to confirm biological activity, even in the absence of a clear phenotypic effect.
-
Issue 3: Signs of toxicity in animal models.
-
Potential Cause: While generally well-tolerated, high doses or specific sensitivities in a particular animal model could lead to adverse effects.
-
Troubleshooting Steps:
-
Dose Reduction: If signs of toxicity are observed, reduce the dose to a lower, previously reported safe level.
-
Monitor for Common Side Effects: Be vigilant for the most commonly reported side effects in clinical trials, such as gastrointestinal issues (diarrhea) or skin irritations, and document their incidence and severity.
-
Histopathological Analysis: In case of unexpected adverse events, perform a histopathological examination of major organs to identify any potential off-target toxicity.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Ocular Neovascularization Models
| Animal Model | Administration Route | Dose | Outcome | Reference |
| Laser-Induced Choroidal Neovascularization (Mouse) | Oral (gavage) | 25 and 50 mg/kg, twice daily for 14 days | >50% reduction in L-CNV lesion size | [1] |
| Vldlr-/- Mouse (Retinal Angiomatous Proliferation) | Intravitreal injection | 1 µl of 200 µM this compound (final concentration ~20 µM) | Significant reduction in RAP-like neovascularization | [5][6] |
Table 2: Summary of this compound Pharmacokinetic Properties
| Parameter | Observation | Reference |
| Forms in the Body | Administered as a quinone, rapidly converted to a hydroquinone form. | [2][7][8] |
| Effect of Food on Absorption | Administration with food led to an 80% higher lag time in absorption. | [8] |
| Absorption Variability | High variability in oral absorption observed. | [2] |
| Oral Clearance | Higher in cancer patients compared to healthy volunteers, possibly due to reduced serum albumin in cancer patients. | [8] |
Experimental Protocols
Protocol 1: Laser-Induced Choroidal Neovascularization (L-CNV) Mouse Model with Oral this compound Administration
This protocol is adapted from the methodology described in preclinical studies evaluating the oral efficacy of this compound.[1]
-
Animal Model: C57BL/6J mice.
-
Induction of CNV:
-
Anesthetize mice with an appropriate anesthetic.
-
Dilate pupils with a topical mydriatic agent.
-
Using a slit lamp and a laser, create four laser-induced ruptures of Bruch's membrane in each eye.
-
-
This compound Administration:
-
Prepare a formulation of this compound for oral gavage at concentrations of 25 mg/kg and 50 mg/kg. A vehicle control group should also be included.
-
Beginning on the day of laser treatment, administer this compound or vehicle via oral gavage twice daily for 14 consecutive days.
-
-
Outcome Assessment:
-
At day 14, euthanize the mice.
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Stain with an appropriate fluorescent vascular marker (e.g., isolectin B4).
-
Image the flat mounts using fluorescence microscopy and quantify the area of choroidal neovascularization.
-
Protocol 2: Vldlr-/- Mouse Model of Retinal Angiomatous Proliferation with Intravitreal this compound Injection
This protocol is based on the in vivo functional studies of APE1/Ref-1 in a mouse model of retinal neovascularization.[5][6]
-
Animal Model: Very low-density lipoprotein receptor knockout (Vldlr-/-) mice.
-
This compound Administration:
-
At postnatal day 14 (P14), anesthetize the mice.
-
Prepare a 200 µM solution of this compound.
-
Perform an intravitreal injection of 1 µl of the this compound solution into one eye. The contralateral eye can be injected with vehicle as a control. The final concentration in the retina will be approximately 20 µM.
-
-
Outcome Assessment:
-
One week post-injection, euthanize the mice.
-
Enucleate the eyes and prepare retinal flat mounts.
-
Stain with an appropriate vascular marker to visualize the retinal vasculature.
-
Quantify the extent of retinal angiomatous proliferation (RAP)-like neovascularization.
-
Visualizations
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Bridging population pharmacokinetic and semimechanistic absorption modeling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ocuphire Pharma Announces In-License of Phase 2 Oral Small Molecule Drug Candidate for Diabetic Retinopathy and Diabetic Macular Edema from Apexian Pharmaceuticals :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. hcplive.com [hcplive.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Bridging population pharmacokinetic and semimechanistic absorption modeling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing APX3330 Treatment for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of APX3330 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that functions as a selective inhibitor of the redox signaling activity of Apurinic/Apyrimidinic Endonuclease 1/Redox Factor-1 (APE1/Ref-1).[1][2][3] It specifically targets the redox function of APE1/Ref-1, which is crucial for the activation of various transcription factors involved in angiogenesis and inflammation, such as HIF-1α, NF-κB, STAT3, and AP-1.[1][4][5][6] Importantly, this compound does not interfere with the DNA repair endonuclease activity of APE1/Ref-1.[2][3]
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used in cell-based assays to investigate its anti-angiogenic and anti-inflammatory properties. Common assays include:
-
Cell Proliferation Assays: To determine the effect of this compound on cell growth.
-
Cell Migration Assays: To assess the impact of this compound on cell motility.
-
Tube Formation Assays: To evaluate the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Cytotoxicity Assays: To measure the potential of this compound to induce cell death.
Q3: What is a typical starting concentration and treatment duration for this compound in cell assays?
The optimal concentration and duration of this compound treatment are cell-type and assay-dependent. However, based on published studies, a good starting point for many cell lines, particularly endothelial cells, is in the low micromolar range (1-10 µM) for 24 to 72 hours. For some cancer cell lines, higher concentrations (≥20 µM) may be necessary to observe an effect on proliferation.[7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Is this compound cytotoxic?
This compound has been shown to have a favorable safety profile in multiple clinical trials.[8][9] In cell-based assays, it has been observed that this compound at concentrations effective for inhibiting angiogenesis (e.g., 2.5 to 10 µM for 24 hours in human umbilical cord endothelial cells) does not induce apoptosis.[10] However, at higher concentrations or with prolonged exposure, cytotoxicity may be observed, and it is crucial to assess this in your specific cell type using assays like MTT or LDH release.
Q5: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to keep the final DMSO concentration in your cell culture medium low (usually below 0.5%) to avoid solvent-induced toxicity.[10] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture medium over long incubation periods should be considered, as compound degradation can lead to inconsistent results.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Compound Instability: this compound may degrade in the aqueous environment of the cell culture medium over time.[10] | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider the stability of the compound in your specific medium and incubation conditions. For long-term experiments, replenishing the medium with fresh this compound may be necessary. |
| Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell type and assay. | Perform a dose-response experiment to determine the optimal effective concentration (e.g., IC50) for your cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Incorrect Treatment Duration: The incubation time may be too short to observe an effect or too long, leading to secondary effects or cytotoxicity. | Conduct a time-course experiment to identify the optimal treatment duration for your desired outcome. | |
| High background or off-target effects | Non-specific Binding: Small molecule inhibitors can sometimes bind to other proteins besides the intended target, leading to off-target effects.[1] | Use the lowest effective concentration of this compound. Consider using a negative control compound with a similar structure but no activity against APE1/Ref-1, if available. Validate key findings using a secondary method, such as siRNA-mediated knockdown of APE1/Ref-1.[1] |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[10] | Ensure the final concentration of the solvent in the cell culture medium is minimal and consistent across all treatment groups, including the vehicle control. | |
| Difficulty in reproducing results | Cell Line Variability: Different cell lines, and even different passages of the same cell line, can respond differently to treatment. | Maintain a consistent cell passage number for your experiments. Periodically check the identity and characteristics of your cell line. |
| Assay Conditions: Minor variations in experimental conditions (e.g., cell seeding density, serum concentration in the medium) can impact the results. | Standardize all assay parameters and document them carefully. Ensure consistent cell seeding densities and serum conditions across all experiments. |
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Various Cell-Based Assays
| Assay Type | Cell Type | Effective Concentration Range | Treatment Duration | Reference |
| Tube Formation | Retinal Vascular Endothelial Cells (RVECs) | 1 - 20 µM | 4 - 18 hours | [10] |
| Cell Proliferation | Retinal Vascular Endothelial Cells (RVECs) | 1 - 10 µM | 72 hours | [11] |
| Pancreatic Cancer Cells (PANC-1, XPA1) | ≥ 20 µM | 72 hours | [7] | |
| Cell Migration | Retinal Vascular Endothelial Cells (RVECs) | 1 - 10 µM | 18 - 24 hours | [11] |
| Cytotoxicity (Apoptosis) | Human Umbilical Cord ECFCs | 2.5 - 10 µM (No apoptosis observed) | 24 hours | [10] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Transwell Migration Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 18-24 hours prior to the assay if your experiment requires it.
-
Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation buffer or trypsin. Resuspend the cells in a serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add 500 µL of chemoattractant (e.g., medium with serum or a specific growth factor) to the lower chamber of a 24-well transwell plate.
-
Compound Treatment: Pre-incubate the cell suspension with different concentrations of this compound or vehicle control for a short period (e.g., 30 minutes) at room temperature.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator. The optimal time will depend on the cell type.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper side of the insert membrane with a cotton swab. Fix and stain the migrated cells on the lower side of the membrane (e.g., with DAPI or crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This protocol is a general guideline and should be optimized for your specific endothelial cell type.
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice. Add 50 µL of the cold matrix solution to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a small volume of basal medium.
-
Compound Treatment: Add the cell suspension to a tube containing the desired concentrations of this compound or vehicle control in the final assay medium.
-
Cell Seeding: Seed the treated cell suspension (e.g., 1.5 x 10⁴ cells) onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: Observe and photograph the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Caption: this compound inhibits the redox function of APE1/Ref-1.
Caption: General experimental workflow for this compound cell assays.
References
- 1. benchchem.com [benchchem.com]
- 2. gentaurpdf.com [gentaurpdf.com]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 5. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting unexpected results with APX3330
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues that may arise during experiments with APX3330.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the redox signaling function of the APE1/Ref-1 (Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1) protein.[1][2] It does not affect the DNA repair endonuclease activity of APE1/Ref-1.[1][2] By binding to the redox domain of APE1/Ref-1, this compound prevents the reduction and subsequent activation of numerous oncogenic transcription factors, including NF-κB, STAT3, HIF-1α, and AP-1.[1][3] This blockade of key signaling pathways can inhibit cancer cell proliferation, angiogenesis, and inflammation.[1][4]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage of this compound are critical for maintaining its stability and activity. Below is a summary of recommended procedures.
| Parameter | Recommendation |
| Solvent | High-purity DMSO is the recommended solvent for creating stock solutions. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your experimental system. |
| Preparation | To prepare a stock solution, allow the this compound vial to come to room temperature before opening. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Ensure complete dissolution by vortexing. Gentle warming (not exceeding 37°C) and sonication can be used if necessary. |
| Storage | Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. |
| Stability | When stored properly, DMSO stock solutions are generally stable for several months. However, it is best practice to prepare fresh stock solutions regularly and avoid using old stocks. |
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of less than 0.5%, and ideally below 0.1%, is recommended. Always include a vehicle control (cells treated with the same final concentration of DMSO as the experimental groups) to account for any effects of the solvent.
APE1/Ref-1 Signaling Pathway
The following diagram illustrates the central role of APE1/Ref-1 in activating downstream transcription factors and the point of inhibition by this compound.
References
how to minimize APX3330 off-target effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using APX3330, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that functions as a selective inhibitor of the redox signaling activity of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1) protein.[1] It specifically targets the redox function of APE1/Ref-1, which is crucial for the activation of numerous transcription factors involved in cancer progression and other diseases. This compound does not affect the DNA repair endonuclease activity of APE1.[1]
Q2: Which signaling pathways are modulated by this compound?
A2: By inhibiting the redox function of APE1/Ref-1, this compound prevents the reduction and subsequent activation of several key transcription factors. This leads to the downregulation of their downstream signaling pathways. The primary pathways affected include those regulated by:
-
Nuclear Factor kappa B (NF-κB)
-
Hypoxia-Inducible Factor-1alpha (HIF-1α)
-
Signal Transducer and Activator of Transcription 3 (STAT3)
These pathways are critically involved in angiogenesis, inflammation, and cellular proliferation.[1][2]
Q3: What are the known off-target effects of this compound?
A3: this compound has demonstrated a favorable safety profile in multiple clinical trials, with most adverse events being mild and infrequent, such as diarrhea and rash. This suggests a low incidence of significant off-target toxicity in clinical settings. However, in a preclinical research context, off-target effects can still be a concern and should be empirically evaluated. At present, specific molecular off-targets of this compound have not been extensively published. Therefore, it is crucial for researchers to perform appropriate validation experiments to ensure the observed effects are on-target.
Q4: What is a typical effective concentration of this compound in cell-based assays?
A4: The potency of this compound in preclinical cell-based proliferation assays is reported to be in the range of 50–75 μM. However, the optimal concentration will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is strongly recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific experimental system.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to troubleshooting and validating the on-target effects of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| High cellular toxicity at expected effective concentrations. | Off-target effects leading to cytotoxicity. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and a CC50 for cytotoxicity. 2. Use the lowest effective concentration that elicits the desired on-target phenotype. 3. Include a structurally unrelated inhibitor of APE1/Ref-1 as a control. |
| Inconsistent results between different cell lines. | Varying expression levels of the on-target (APE1/Ref-1) or potential off-target proteins. | 1. Confirm APE1/Ref-1 expression levels in all cell lines via Western Blot or qPCR. 2. If an off-target is suspected, verify its expression level as well. |
| Phenotype does not match known APE1/Ref-1 biology. | The observed phenotype may be due to an off-target effect. | 1. Perform a target knockout/knockdown experiment (e.g., using CRISPR-Cas9 or siRNA) for APE1/Ref-1. If the phenotype persists in the absence of the target, it is likely an off-target effect. 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of this compound with APE1/Ref-1 in your cells. |
| Discrepancy with results from other APE1/Ref-1 inhibitors. | Different inhibitors may have distinct off-target profiles. | 1. Use multiple, structurally distinct APE1/Ref-1 inhibitors to confirm that the observed phenotype is consistent across different chemical scaffolds targeting the same protein. |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
This compound inhibits the redox activity of APE1/Ref-1, which in turn prevents the activation of key transcription factors. The following diagrams illustrate the affected signaling pathways and a logical workflow for investigating off-target effects.
References
stability of APX3330 in different experimental buffers
Welcome to the technical support center for APX3330. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues related to the stability of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in DMSO and ethanol.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-100 mM). This stock solution can then be serially diluted in your experimental buffer or cell culture medium to the final working concentration.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO can be stored for up to one year at -80°C or for one month at -20°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The intended concentration in your aqueous buffer might be above its solubility limit. Try using a lower final concentration.
-
Increase the solvent concentration: While not always feasible for cellular experiments, a small percentage of an organic co-solvent like DMSO in the final solution (typically ≤ 0.1%) can help maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.
-
Vortex during dilution: Add the this compound stock solution to your buffer dropwise while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a different buffer system: Although specific data for this compound is limited, the composition of your buffer, including pH and the presence of certain salts, can influence the solubility of small molecules.
Q4: How stable is this compound in cell culture medium at 37°C?
A4: Specific data on the stability of this compound in cell culture media over time is not extensively published. However, as a quinone-based compound, it may be susceptible to degradation in aqueous environments, a process that can be influenced by pH and the presence of nucleophiles. For long-term experiments (e.g., > 24 hours), it is advisable to:
-
Refresh the media: Replace the medium containing this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration of the active compound.
-
Perform a stability test: If your assay is particularly sensitive to the concentration of this compound, you can assess its stability in your specific cell culture medium over the time course of your experiment using methods like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Degradation in experimental buffer: Instability in the aqueous environment of the assay. 3. Precipitation of this compound: Poor solubility in the final working solution. | 1. Prepare fresh stock solutions from powder. Ensure proper storage at -80°C in single-use aliquots. 2. For long incubations, consider refreshing the media with freshly diluted this compound. Perform a preliminary stability test if necessary. 3. Visually inspect for precipitation. Lower the final concentration or follow the steps outlined in FAQ Q3. |
| High background or off-target effects | 1. High concentration of DMSO vehicle: The solvent may be causing cellular stress. 2. Degradation products have biological activity: Unwanted effects from degraded this compound. | 1. Ensure the final DMSO concentration is low (ideally ≤ 0.1%) and consistent across all treatments, including a vehicle-only control. 2. Use freshly prepared solutions and minimize the incubation time where possible to reduce the formation of degradation products. |
| Variability between experimental replicates | 1. Incomplete dissolution of this compound: The compound is not fully in solution, leading to inconsistent concentrations. 2. Adsorption to plasticware: Hydrophobic compounds can stick to pipette tips and plates. | 1. Ensure the stock solution is fully dissolved before making dilutions. Vortex thoroughly. 2. Use low-protein-binding plasticware. Pre-wetting pipette tips with the buffer before aspirating the compound solution can also help. |
Data on this compound Solubility and Storage
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mg/mL (264.22 mM) | [1] |
| Solubility in Ethanol | 75 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Long-term Storage (Powder) | 3 years at -20°C | [1] |
| Stock Solution Storage (in DMSO) | 1 year at -80°C 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes. Store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the existing medium from your cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration of the experiment.
-
Protocol 2: Assessment of this compound Stability in Experimental Buffer by HPLC
-
Preparation of Samples:
-
Prepare your experimental buffer (e.g., PBS, pH 7.4).
-
Spike the buffer with this compound from a concentrated DMSO stock to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low.
-
Immediately after preparation, take a "time zero" (T=0) sample and transfer it to an HPLC vial.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Collect samples at various time points (e.g., 2, 4, 8, 24 hours) and transfer them to HPLC vials.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection. The mobile phase composition and gradient will need to be optimized for this compound.
-
Integrate the peak area corresponding to the intact this compound in each chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.
-
Visualizations
Caption: Simplified signaling pathway of Ref-1 and the inhibitory action of this compound.
Caption: General workflow for preparing and using this compound in in vitro experiments.
References
Technical Support Center: Overcoming APX3330 Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to APX3330 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1) protein.[1] It does not affect the DNA repair function of APE1/Ref-1.[2] By inhibiting the redox activity of APE1/Ref-1, this compound prevents the reduction and subsequent activation of several transcription factors that are crucial for cancer cell survival, proliferation, and angiogenesis, including NF-κB, STAT3, HIF-1α, and AP-1.[3][4][5][6]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?
Observed resistance to this compound can stem from several factors:
-
Intrinsic Resistance: The cancer cell line may have inherent characteristics that make it less sensitive to APE1/Ref-1 redox inhibition. This could be due to the specific genetic background of the cells or low dependence on the APE1/Ref-1 signaling pathway for survival.
-
Acquired Resistance: Cancer cells can develop resistance to this compound over time through various mechanisms. While specific mechanisms for this compound are still under investigation, potential causes include:
-
Upregulation of APE1/Ref-1 expression: Increased levels of the target protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Mutations in the APEX1 gene: Alterations in the gene encoding APE1/Ref-1 could potentially prevent this compound from binding to its target.[7][8][9]
-
Activation of compensatory signaling pathways: Cancer cells might activate alternative survival pathways to bypass the effects of APE1/Ref-1 inhibition.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
-
Experimental Issues: Inconsistent results may also arise from experimental variables. Refer to the troubleshooting section for guidance on common experimental pitfalls.
Q3: Are there known mutations in the APEX1 gene that confer resistance to this compound?
Currently, there is no direct clinical evidence of specific APEX1 mutations causing resistance to this compound. However, studies have identified various polymorphisms and mutations in the APEX1 gene in different cancer types.[7][8][9] The functional impact of these genetic variations on the binding and efficacy of this compound has not been extensively characterized. Researchers encountering resistance may consider sequencing the APEX1 gene in their resistant cell lines to identify potential mutations.
Troubleshooting Guides
Issue 1: High IC50 value or lack of dose-response to this compound in cell viability assays (e.g., MTT, CellTiter-Glo).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the logarithmic growth phase, and at a consistent passage number. Avoid using over-confluent cells.[10] |
| Incorrect Drug Concentration or Stability | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage of the compound to prevent degradation. |
| Assay Interference | Phenol red in the culture medium can interfere with absorbance readings in MTT assays. Use phenol red-free medium during the assay.[10] Components in serum can also interfere; consider using a serum-free medium for the assay incubation period.[10] |
| Insufficient Incubation Time | Optimize the incubation time with this compound. A typical duration is 24-72 hours, but this can be cell-line dependent. |
| Low Cell Seeding Density | Ensure an optimal cell seeding density that allows for a detectable signal in the viability assay. Perform a cell titration experiment to determine the ideal cell number per well.[10] |
| Incomplete Solubilization of Formazan Crystals (MTT assay) | Ensure complete solubilization of formazan crystals by using a sufficient volume of an appropriate solvent and adequate mixing.[11] |
Issue 2: No significant decrease in the activity of downstream targets of APE1/Ref-1 (e.g., NF-κB, HIF-1α) upon this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Ineffective Nuclear Extraction | For assessing the nuclear translocation of transcription factors like NF-κB p65, ensure the efficiency of your nuclear and cytoplasmic fractionation protocol. Use appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) in your Western blot.[12] |
| Suboptimal Antibody Performance in Western Blot | Validate the primary antibodies for your target proteins (e.g., phospho-IκBα, p65, HIF-1α). Use appropriate positive and negative controls. |
| Timing of Analysis | The activation of signaling pathways can be transient. Perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound on your target pathway. For instance, NF-κB activation can be rapid.[13] |
| Inadequate Stimulation of the Pathway | If you are studying the effect of this compound on an inducible pathway (e.g., NF-κB activation by TNF-α or LPS), ensure that your stimulus is potent enough to induce a robust response in your control cells.[14] |
| Alternative Pathway Activation | Cancer cells may have constitutively active downstream signaling that is independent of APE1/Ref-1 redox activity. Investigate other potential upstream regulators of your target pathway in your specific cell line. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[15][16]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initiate Resistance Induction: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or one-tenth of the IC50).
-
Dose Escalation: Once the cells adapt and resume a stable growth rate, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[17] Expect significant cell death initially; the surviving cells are those developing resistance.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration over several months, allowing the cells to recover and stabilize their growth at each new concentration.
-
Characterize the Resistant Cell Line: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is established.[17]
-
Confirm Resistance: Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.
-
Maintain the Resistant Phenotype: Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound to preserve the resistance.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol details the analysis of key proteins in the NF-κB signaling pathway by Western blotting.[13][14]
Materials:
-
Cell lysates (cytoplasmic and nuclear fractions)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize the levels of nuclear proteins to a nuclear loading control (Lamin B1) and cytoplasmic proteins to a cytoplasmic loading control (GAPDH).
Protocol 3: Quantitative Real-Time PCR (qPCR) for HIF-1α Target Gene Expression
This protocol is for measuring the mRNA expression levels of HIF-1α target genes (e.g., VEGFA, GLUT1).[18][19][20]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with or without this compound under normoxic and hypoxic conditions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR system.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitor of the AP endonuclease 1/REF-1 E3330 inhibits pancreatic cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Genetic and expressional variations of APEX1 are associated with increased risk of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Germline variations of apurinic/apyrimidinic endonuclease 1 (APEX1) detected in female breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. Hypoxia Activates HIF-1α and Affects Gene Expression and Transcriptional Regulation of PHD in Tegillarca granosa [mdpi.com]
APX3330 Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the bioavailability of APX3330 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/reduction-oxidation effector factor-1 (APE1/Ref-1).[1][2] It specifically targets the redox signaling activity of APE1/Ref-1, without affecting its DNA repair function.[1][2]
Q2: Which signaling pathways are modulated by this compound?
A2: By inhibiting the redox function of APE1/Ref-1, this compound prevents the reduction and subsequent activation of several key transcription factors.[1][2] This leads to the downregulation of pathways involved in angiogenesis (e.g., via VEGF), inflammation (e.g., via NF-κB), and cell survival and proliferation (e.g., via STAT3, AP-1, and HIF-1α).[1][3][4]
Q3: What are the known solubility properties of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water. This low aqueous solubility can present a challenge for achieving optimal oral bioavailability in animal studies.
Q4: Has this compound been administered orally in animal studies?
A4: Yes, this compound has been successfully administered orally to mice via gavage in preclinical studies.[5]
Troubleshooting Guide
Issue: Low or variable oral bioavailability of this compound in animal experiments.
Q1: My in vivo study with orally administered this compound shows low plasma concentrations. What could be the cause?
A1: Low oral bioavailability of this compound is likely due to its poor aqueous solubility. The compound is administered as a quinone but is rapidly converted to a more soluble yet less permeable hydroquinone form in the gastrointestinal tract, which can lead to dissolution-rate limited absorption.[6][7]
Q2: How can I improve the formulation of this compound for oral administration in animals?
A2: A common approach for compounds with low water solubility is to prepare a suspension. For in vivo oral administration, a homogeneous suspension of this compound can be prepared using carboxymethyl cellulose sodium (CMC-Na) as a vehicle.
Q3: Are there other formulation strategies I can consider?
A3: Yes, for poorly water-soluble drugs, several formulation strategies can be employed to enhance oral bioavailability, including:
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain it in a more soluble, amorphous state.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
Q4: How does food intake affect the absorption of this compound?
A4: Studies in humans have shown that administration of this compound with food can delay its absorption, leading to a longer time to reach maximum plasma concentration (Tmax).[7] This is thought to be due to a switch from dissolution-rate control in the fasted state to gastric emptying rate control in the fed state.[6][7] This is an important consideration when designing and interpreting animal studies.
Data Presentation
Table 1: Summary of this compound Administration in Preclinical Animal Studies
| Species | Dose | Route of Administration | Vehicle | Key Findings | Reference |
| Mouse | 25 and 50 mg/kg | Oral gavage (twice daily) | Not specified | Reduced lesion size in a model of choroidal neovascularization. | [5] |
| Mouse | Not specified | Oral gavage | Not specified | Demonstrated oral bioavailability for eye diseases with a 50% reduction in lesion volume of L-CNV. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
-
Objective: To prepare a homogeneous suspension of this compound for oral administration to mice.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle
-
Stir plate and stir bar
-
Appropriate sized oral gavage needles
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.
-
Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Gradually add a small volume of the 0.5% CMC-Na solution to the powder while triturating to create a smooth paste.
-
Transfer the paste to a sterile beaker or vial.
-
Rinse the mortar and pestle with the remaining volume of the 0.5% CMC-Na solution and add it to the beaker to ensure all of the drug is transferred.
-
Place a stir bar in the beaker and stir the suspension continuously on a stir plate to maintain homogeneity.
-
Visually inspect the suspension for uniformity before each administration.
-
Administer the desired dose volume to the mice using an appropriate oral gavage needle.
-
Visualizations
Caption: this compound inhibits the redox activity of APE1/Ref-1.
Caption: Experimental workflow for assessing oral bioavailability.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Bridging population pharmacokinetic and semimechanistic absorption modeling of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging population pharmacokinetic and semimechanistic absorption modeling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining APX3330 delivery methods for ocular research
Welcome to the technical support center for the application of APX3330 in ocular research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on delivery methods, experimental protocols, and troubleshooting for this novel APE1/Ref-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of ocular diseases?
This compound is a first-in-class, small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1).[1] In ocular pathologies, particularly those with neovascularization and inflammation like diabetic retinopathy and age-related macular degeneration, this compound works by inhibiting the redox signaling function of Ref-1. This, in turn, downregulates key transcription factors such as Hypoxia-Inducible Factor-1α (HIF-1α), Nuclear Factor-kappa B (NF-κB), and STAT3. The inhibition of these pathways leads to a reduction in angiogenesis (mediated by VEGF), inflammation, and oxidative stress, which are critical drivers of these eye diseases.[2][3]
Q2: What are the established delivery methods for this compound in preclinical ocular research?
Preclinical studies have successfully utilized both systemic and local delivery methods for this compound in animal models of ocular disease. The most common routes are:
-
Oral Gavage: For assessing the systemic effects of this compound.
-
Intravitreal Injection: For direct delivery to the posterior segment of the eye, ensuring high local concentrations.
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
Based on published preclinical studies, the following concentrations and dosages can be used as a starting point for your experiments:
-
In Vitro Studies: For cell-based assays, such as those using retinal vascular endothelial cells, a dose range of 1-10 µM is reported to show significant inhibitory effects on proliferation, migration, and tube formation.
-
In Vivo Studies (Mouse Models):
-
Oral Gavage: Doses of 25 to 50 mg/kg administered twice daily have been shown to be effective in reducing choroidal neovascularization.
-
Intravitreal Injection: A final concentration of approximately 20 µM in the retina has been used to significantly reduce retinal neovascularization.
-
Data Presentation: Quantitative Data Summary
The following tables provide a summary of key quantitative data for the experimental use of this compound.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. |
Table 2: Recommended Dosages for Preclinical Ocular Research
| Delivery Method | Animal Model | Dosage/Concentration | Frequency | Reference |
| Oral Gavage | Mouse | 25-50 mg/kg | Twice daily | |
| Intravitreal Injection | Mouse | ~20 µM (final retinal concentration) | Single injection | |
| In Vitro Cell Assays | Retinal Endothelial Cells | 1-10 µM | N/A |
Troubleshooting Guides
Problem 1: Precipitation of this compound in Aqueous Solutions
Cause: this compound is a hydrophobic compound, and its precipitation out of aqueous solutions is a common issue when diluting a concentrated DMSO stock.
Solutions:
-
Optimize Final DMSO Concentration: Maintain a low final concentration of DMSO in your working solution (ideally ≤ 0.5%) to minimize solvent-induced toxicity to cells, while ensuring it's sufficient to keep this compound in solution.
-
Use a Co-solvent: Consider using a co-solvent such as PEG300 or Tween-80 in your vehicle for in vivo experiments to improve solubility. A common formulation for hydrophobic drugs is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Two-Step Dilution for Cell Culture: For in vitro assays, perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration in DMSO, and then add this intermediate stock dropwise to your pre-warmed cell culture medium while gently vortexing.
-
Sonication: If you observe precipitation in your stock solution after thawing, brief sonication in a water bath can help to redissolve the compound.
Problem 2: Inconsistent Results in Animal Studies
Cause: Variability in drug delivery, particularly with oral gavage and intravitreal injections, can lead to inconsistent results.
Solutions:
-
Oral Gavage Technique: Ensure proper technique to avoid accidental administration into the trachea. Use appropriate gavage needle size for the animal and verify the placement of the needle before dispensing the solution. Consistent timing of administration is also crucial.
-
Intravitreal Injection Volume and Reflux: Use a fine-gauge needle (e.g., 33-gauge) for intravitreal injections in mice to minimize leakage. Inject a small volume (e.g., 0.5-1 µL) slowly and hold the needle in place for a few seconds after injection to prevent reflux.
-
Fresh Preparation of Dosing Solutions: Prepare dosing solutions fresh for each experiment to avoid degradation of this compound.
Problem 3: Potential Ocular Toxicity with Intravitreal Injections
Cause: The vehicle or the concentration of the injected compound may cause local toxicity.
Solutions:
-
Vehicle Control: Always include a vehicle-only control group to assess the toxic effects of the formulation itself.
-
Dose-Response Study: If toxicity is suspected, perform a dose-response study with lower concentrations of this compound to determine the maximum tolerated dose.
-
Ocular Examination: Monitor animals for signs of ocular inflammation or damage using methods like slit-lamp biomicroscopy and fundoscopy. Histological analysis of the eyes at the end of the study can provide a definitive assessment of toxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Intravitreal Injection in Mice
-
Materials: this compound stock solution, sterile PBS, 33-gauge Hamilton syringe, anesthesia (e.g., ketamine/xylazine), operating microscope.
-
Procedure:
-
Prepare the injection solution by diluting the this compound stock solution in sterile PBS to the desired final concentration. The final DMSO concentration should be kept to a minimum (e.g., <1%).
-
Anesthetize the mouse according to your institution's approved protocol.
-
Under an operating microscope, gently proptose the eye.
-
Using the 33-gauge Hamilton syringe, perform the intravitreal injection of 0.5-1 µL of the this compound solution into the vitreous cavity, posterior to the limbus.
-
Hold the needle in place for 10-15 seconds to prevent reflux.
-
Withdraw the needle and apply a topical antibiotic to the eye.
-
Monitor the animal during recovery.
-
Protocol 3: Oral Gavage in Mice
-
Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose), gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice).
-
Procedure:
-
Prepare the this compound suspension in the vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus, advancing it gently until it reaches the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: this compound inhibits the redox activity of APE1/Ref-1, blocking downstream signaling pathways.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. Ocuphire Granted New U.S. Patent for Late-Stage Oral Drug Candidate this compound for Use in Diabetics and Announces New Peer-Reviewed this compound Publication :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 2. Opus Genetics Receives FDA Agreement Under Special Protocol Assessment for Phase 3 Trial of this compound in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
APX3330 Technical Support Center: Addressing Inconsistencies in Experimental Outcomes
Welcome to the APX3330 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the APE1/Ref-1 redox inhibitor, this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits the redox signaling function of the multifunctional protein Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1).[1] It specifically targets the redox activity of APE1/Ref-1, which is crucial for the activation of numerous transcription factors involved in cancer progression, angiogenesis, and inflammation, such as NF-κB, AP-1, STAT3, and HIF-1α.[1] Importantly, this compound does not affect the DNA repair function of APE1.[1]
Q2: In which research areas is this compound most commonly studied?
A2: this compound is predominantly investigated in oncology and ophthalmology. In oncology, its anti-neoplastic and anti-angiogenic properties are of interest.[1] In ophthalmology, it is being explored for the treatment of diabetic retinopathy and diabetic macular edema due to its ability to modulate pathways involved in angiogenesis and inflammation.[2][3]
Q3: What were the key outcomes of the ZETA-1 Phase 2 clinical trial for this compound in diabetic retinopathy?
A3: The ZETA-1 trial did not meet its primary endpoint of a statistically significant proportion of subjects showing a ≥ 2-step improvement on the Diabetic Retinopathy Severity Scale (DRSS).[3][4] However, a post-hoc analysis revealed a clinically meaningful and statistically significant reduction in the percentage of patients with a ≥ 3-step worsening of the binocular DRSS score compared to placebo, suggesting a disease-stabilizing effect.[5] The treatment was also found to have a favorable safety profile.[3][5]
Q4: What is the stability of this compound in cell culture media?
A4: While specific degradation kinetics in all common cell culture media have not been extensively published, it is crucial to consider the stability of any small molecule inhibitor during in vitro experiments. Factors such as media composition, pH, and incubation time can affect compound stability. It is recommended to prepare fresh dilutions of this compound from a DMSO stock for each experiment and to minimize the time the compound is in aqueous media before being added to cells. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Troubleshooting Inconsistent Experimental Outcomes
Inconsistencies in experimental results with this compound can arise from various factors, from procedural variability to the biological complexity of the APE1/Ref-1 signaling pathway. This section provides troubleshooting guides for common assays used to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assays (e.g., MTT, MTS, ATP-based)
Issue: High variability in IC50 values or inconsistent dose-response curves.
| Potential Cause | Troubleshooting Recommendation |
| Cell Confluency | Cell density significantly impacts metabolic activity and drug sensitivity. Ensure consistent cell seeding density across all wells and that cells are in the logarithmic growth phase at the time of treatment. Avoid using cells that are overly confluent or too sparse. |
| Solvent Concentration | High concentrations of the solvent (typically DMSO) can be toxic to cells. Maintain a final DMSO concentration below 0.5% (v/v) in all wells, including vehicle controls. |
| Drug Stability | This compound may degrade in aqueous solutions over time. Prepare fresh dilutions from a frozen stock for each experiment. For longer incubation periods (>24 hours), consider replacing the media with fresh drug-containing media. |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels). The choice of assay can influence the apparent IC50. Consider using an orthogonal method to confirm results. For example, complement a metabolic assay with a direct cell counting method. |
| Incubation Time | The inhibitory effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question. |
Representative IC50 Values for this compound (72h incubation): (Note: These are representative values. Actual IC50s should be determined empirically for your specific cell line and conditions.)
| Cell Line | Assay Type | Approximate IC50 (µM) |
| Pancreatic Cancer (e.g., PANC-1) | MTT | 15 - 30 |
| Retinal Endothelial Cells (HREC) | Proliferation Assay | 5 - 15 |
| Glioblastoma (e.g., U87MG) | ATP-based | 20 - 40 |
Angiogenesis Assays (Tube Formation, Cell Migration)
Issue: Inconsistent inhibition of tube formation or cell migration.
| Potential Cause | Troubleshooting Recommendation |
| Matrigel/ECM Quality | The quality and thickness of the extracellular matrix are critical for tube formation. Thaw Matrigel on ice to prevent premature polymerization. Ensure a consistent, even layer in each well. |
| Cell Seeding Density | Too few cells will not form a robust network, while too many will form a monolayer. Optimize the seeding density for your specific endothelial cell type. |
| Serum Concentration | Serum contains growth factors that can mask the inhibitory effect of this compound. Use serum-free or low-serum media for the assay. |
| Chemoattractant Gradient | For migration assays, a stable and appropriate chemoattractant gradient is essential. Ensure the chemoattractant is at an optimal concentration and that the assay is run for a sufficient duration to observe migration. |
| Quantification Method | Manual quantification of tubes or migrated cells can be subjective. Use imaging software with standardized parameters to quantify results objectively. |
Signaling Pathway Analysis (Western Blot for NF-κB, HIF-1α)
Issue: Inconsistent changes in the expression or localization of target proteins.
| Potential Cause | Troubleshooting Recommendation |
| Timing of Stimulation and Lysis | The activation of signaling pathways like NF-κB and HIF-1α is often transient. Perform a time-course experiment to identify the peak activation of your target protein in response to a stimulus (e.g., TNF-α for NF-κB, hypoxia for HIF-1α) before assessing the inhibitory effect of this compound. |
| Subcellular Fractionation | For assessing the translocation of transcription factors like NF-κB from the cytoplasm to the nucleus, ensure the purity of your subcellular fractions. Use appropriate markers (e.g., tubulin for cytoplasm, lamin B1 for nucleus) to check for cross-contamination. |
| Antibody Quality | Use validated antibodies specific for your target protein and its phosphorylated forms. Optimize antibody concentrations and incubation times to achieve a good signal-to-noise ratio. |
| Loading Controls | Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin). Be aware that the expression of some housekeeping genes can be affected by experimental conditions. |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a predetermined density to ensure they are approximately 60-70% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free or low-serum media.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the predetermined duration of the experiment under standard cell culture conditions (37°C, 5% CO2).
Tube Formation Assay
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free media at a concentration of 2 x 10^5 cells/mL.
-
Treatment and Seeding: Add this compound or vehicle control to the cell suspension. Immediately seed 100 µL of the cell suspension (20,000 cells) onto the polymerized Matrigel.
-
Incubation: Incubate for 4-18 hours at 37°C.
-
Imaging and Quantification: Capture images of the tube-like structures using a microscope. Quantify parameters such as the number of nodes, number of branches, and total tube length using an appropriate image analysis software.
Western Blot for NF-κB (p65) Nuclear Translocation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 30 minutes.
-
Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls (e.g., Lamin B1 for the nuclear fraction, GAPDH for the cytoplasmic fraction).
Visualizations
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of downstream transcription factors and related cellular processes.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: APX3330 vs. Anti-VEGF Therapies for Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Diabetic retinopathy (DR) remains a leading cause of vision loss in working-age adults, creating a significant unmet need for diverse and effective treatment options.[1] While intravitreal anti-vascular endothelial growth factor (anti-VEGF) therapies have become the standard of care for vision-threatening complications of DR, the emergence of novel oral therapies such as APX3330 presents a potential paradigm shift in disease management. This guide provides an objective comparison of this compound and established anti-VEGF therapies, supported by available experimental data, to inform ongoing research and development in the field.
Introduction to a Novel Oral Candidate and the Established Intravitreal Standard
This compound is a first-in-class, oral, small-molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1).[2][3] The Ref-1 protein is a critical regulator of transcription factors involved in both angiogenesis and inflammation, including vascular endothelial growth factor (VEGF) and NF-κB.[2][3] By targeting a central node in these pathways, this compound aims to offer a dual mechanism of action that can be administered systemically.[3]
Anti-VEGF therapies , such as aflibercept, ranibizumab, and bevacizumab, are monoclonal antibodies or antibody fragments that directly bind to and inhibit the activity of VEGF-A.[1] These therapies are administered via intravitreal injection and have demonstrated significant efficacy in treating proliferative diabetic retinopathy (PDR) and diabetic macular edema (DME).[1][4]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and anti-VEGF therapies lies in their targets and breadth of action. Anti-VEGFs are highly specific, neutralizing a key downstream effector of angiogenesis and vascular permeability. This compound, in contrast, acts further upstream, modulating the activity of a protein that controls multiple signaling cascades implicated in DR.
This compound and the Ref-1/AP-1 Signaling Pathway
This compound inhibits the redox function of Ref-1 (also known as APE1), which is crucial for the activation of several transcription factors, including AP-1. In the context of diabetic retinopathy, this inhibition leads to a downstream reduction in the expression of pro-inflammatory and pro-angiogenic factors. Preclinical studies have shown that this compound can reduce the expression of TNF-α, IL-6, and VEGF.[5]
Caption: this compound inhibits the Ref-1 pathway, reducing downstream angiogenesis and inflammation.
Anti-VEGF Therapies and the VEGF Signaling Pathway
Anti-VEGF therapies directly target VEGF-A, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells. This blockade inhibits downstream signaling pathways, such as the protein kinase C (PKC) pathway, which are responsible for increased vascular permeability and angiogenesis, key pathological features of diabetic retinopathy.
Caption: Anti-VEGF therapies directly neutralize VEGF-A, inhibiting angiogenesis.
Clinical Efficacy: An Indirect Comparison
Direct head-to-head clinical trials comparing this compound with anti-VEGF therapies are not yet available. Therefore, this comparison is based on data from their respective pivotal trials against placebo or sham controls.
This compound: The ZETA-1 Phase 2 Trial
The ZETA-1 trial was a multicenter, randomized, double-masked, placebo-controlled Phase 2 study evaluating the efficacy and safety of oral this compound (600 mg daily) over 24 weeks in patients with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR).[2][6][7]
Table 1: Key Efficacy Outcomes of the ZETA-1 Trial for this compound
| Endpoint (at 24 weeks) | This compound (n=51) | Placebo (n=52) | p-value |
| ≥ 2-step improvement in DRSS | 8% | 8% | Not Met |
| ≥ 3-step worsening in binocular DRSS | 0% | 16% | 0.04 |
| Loss of ≥ 5 BCVA letters | 5% | 19% | 0.07 |
DRSS: Diabetic Retinopathy Severity Scale; BCVA: Best-Corrected Visual Acuity
While the primary endpoint of a ≥ 2-step improvement in DRSS was not met, this compound demonstrated a statistically significant reduction in the proportion of patients with a ≥ 3-step worsening of binocular DRSS compared to placebo.[2][3]
Anti-VEGF Therapies: Key Phase 3 Trials
Numerous Phase 3 trials have established the efficacy of anti-VEGF agents in treating diabetic retinopathy and diabetic macular edema. Below is a summary of key outcomes from representative trials.
Table 2: Selected Efficacy Outcomes of Pivotal Anti-VEGF Trials
| Trial (Drug) | Patient Population | Key Efficacy Endpoint (vs. Control) |
| Protocol T (Aflibercept, Bevacizumab, Ranibizumab) | DME | Mean change in BCVA at 1 year: Aflibercept: +13.3 lettersRanibizumab: +11.2 lettersBevacizumab: +9.7 letters |
| RISE & RIDE (Ranibizumab) | DME | Gained ≥15 letters in BCVA at 24 months: RISE: 44.8% (0.3mg) vs 18.1% (sham)RIDE: 33.6% (0.3mg) vs 12.3% (sham)[8] |
| VIVID & VISTA (Aflibercept) | DME | Mean change in BCVA at 52 weeks: VIVID: +10.5 letters (2q8) vs +1.2 letters (laser)VISTA: +12.5 letters (2q4) vs +0.2 letters (laser)[9][10] |
| PANORAMA (Aflibercept) | Moderately severe to severe NPDR without DME | ≥ 2-step improvement in DRSS at 52 weeks: Aflibercept (2q16): 65.2% vs 14.8% (sham)[11] |
DME: Diabetic Macular Edema; NPDR: Non-Proliferative Diabetic Retinopathy; BCVA: Best-Corrected Visual Acuity; DRSS: Diabetic Retinopathy Severity Scale
Safety and Tolerability
This compound: In the ZETA-1 trial, this compound was generally well-tolerated.[2] The most common adverse events reported in ≥5% of participants were pruritus and rash.[2] No treatment-related serious adverse events were observed.[2]
Anti-VEGF Therapies: The safety profile of intravitreal anti-VEGF injections is well-established. Ocular adverse events can include conjunctival hemorrhage, eye pain, and vitreous floaters.[9] More serious but rare complications include endophthalmitis and an increase in intraocular pressure. Systemic safety, particularly regarding thromboembolic events, has been extensively studied with no definitive increased risk established in large clinical trials.[12]
Experimental Protocols
Generalized Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial in diabetic retinopathy, applicable to both the ZETA-1 and the anti-VEGF pivotal trials.
Caption: A generalized workflow for diabetic retinopathy clinical trials.
Key Experimental Methodologies
-
Patient Population: Trials for both this compound and anti-VEGFs enroll adult patients with type 1 or 2 diabetes and specific levels of diabetic retinopathy, as confirmed by a central reading center.[6][11] Key inclusion criteria often include a certain range of Best-Corrected Visual Acuity (BCVA) and Diabetic Retinopathy Severity Scale (DRSS) scores.[6][11]
-
Randomization and Masking: To minimize bias, participants are randomly assigned to treatment or control groups in a double-masked fashion, where neither the investigator nor the participant knows the assigned treatment.[6][11]
-
Intervention:
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: This is the main outcome used to evaluate the effectiveness of the treatment. For this compound's ZETA-1 trial, it was the percentage of subjects with a ≥ 2-step improvement in DRSS.[6] For many anti-VEGF trials, it is the mean change in BCVA from baseline.[14]
-
Secondary Efficacy Endpoints: These include other measures of treatment effect, such as the proportion of patients with a ≥ 3-step worsening in DRSS, changes in central subfield thickness on optical coherence tomography (OCT), and the need for rescue therapy.[6]
-
Safety Assessments: These involve monitoring and recording all adverse events, serious adverse events, and changes in vital signs and laboratory parameters throughout the study.[6]
-
Conclusion and Future Directions
This compound represents a novel, oral therapeutic approach for diabetic retinopathy with a distinct mechanism of action from the established anti-VEGF therapies. While the ZETA-1 trial did not meet its primary endpoint, the significant reduction in disease worsening suggests a potential role for this compound, possibly in earlier stages of the disease or as an adjunctive therapy.
Anti-VEGF therapies remain the cornerstone of treatment for advanced diabetic retinopathy, with a wealth of data supporting their efficacy and a well-characterized safety profile. The key advantages of this compound are its oral route of administration, which would significantly reduce treatment burden, and its broader mechanism of action targeting both inflammation and angiogenesis.
Future research, including a planned Phase 3 trial for this compound, will be crucial to further delineate its clinical utility.[7] Head-to-head comparative trials with anti-VEGF agents will be necessary to definitively establish the relative efficacy and safety of this new therapeutic class. For drug development professionals, the exploration of oral agents like this compound signifies a promising avenue for innovation in the management of diabetic retinopathy, potentially offering a non-invasive option for a growing patient population.
References
- 1. Efficacy and safety of intravitreal anti-VEGF therapy in diabetic retinopathy: what we have learned and what should we learn further? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. join.hcplive.com [join.hcplive.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Update on the Management of Diabetic Retinopathy: Anti-VEGF Agents for the Prevention of Complications and Progression of Nonproliferative and Proliferative Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APE1/Ref-1 as a Novel Target for Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. vistacenter.org [vistacenter.org]
- 8. Ranibizumab for diabetic macular edema: results from 2 phase III randomized trials: RISE and RIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. VISTA/VIVID - VBS Academy [vba.vitbucklesociety.org]
- 11. Evaluation of Intravitreal Aflibercept for the Treatment of Severe Nonproliferative Diabetic Retinopathy: Results From the PANORAMA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviewofophthalmology.com [reviewofophthalmology.com]
- 13. DRCR PROTOCOL T 1-YEAR - VBS Academy [vba.vitbucklesociety.org]
- 14. Intravitreal Aflibercept for Diabetic Macular Edema: 100-Week Results From the VISTA and VIVID Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of APX3330 and Next-Generation Ref-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-in-class Ref-1 inhibitor, APX3330, with its second-generation analogs, primarily APX2009 and APX2014. The focus is on their efficacy in preclinical models, supported by quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Introduction to Ref-1 Inhibition
Apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) is a multifunctional protein central to cellular stress responses. It possesses both DNA repair and redox signaling functions. The redox activity of Ref-1 is critical in reducing and thereby activating a host of transcription factors that drive processes such as angiogenesis, inflammation, and cell proliferation.[1][2] These pathways are often dysregulated in diseases like cancer and neovascular eye disorders.
This compound is a novel, orally bioavailable small molecule that specifically inhibits the redox function of Ref-1 without affecting its DNA repair capabilities.[1] This targeted inhibition prevents the activation of key transcription factors, including nuclear factor kappa B (NF-κB), hypoxia-inducible factor-1α (HIF-1α), and signal transducer and activator of transcription 3 (STAT3).[1] Following the development of this compound, second-generation inhibitors, such as APX2009 and APX2014, have been synthesized with the aim of improving potency and pharmacokinetic properties.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of this compound, APX2009, and APX2014 from various preclinical studies.
| Inhibitor | Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| This compound | IMR32 (Neuroblastoma) | NF-κB Inhibition | 45 | [3] |
| PaCa-2 (Pancreatic Cancer) | Cell Proliferation | 135 | [1] | |
| Panc-1 (Pancreatic Cancer) | Cell Proliferation | 87 | [1] | |
| APX2009 | IMR32 (Neuroblastoma) | NF-κB Inhibition | 7 | [3] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation | 71 | [4] | |
| MCF-7 (Breast Cancer) | Cell Proliferation | 76 | [4] | |
| APX2007 | IMR32 (Neuroblastoma) | NF-κB Inhibition | 7 | [3] |
| APX2032 | IMR32 (Neuroblastoma) | NF-κB Inhibition | 7 | [3] |
Table 1: Comparative In Vitro Efficacy of Ref-1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) or effective dose (ED50) of this compound and its analogs in various cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Parameter | Value | Fold Increase vs. This compound | Reference |
| This compound | Half-life (mice) | 3.6 hours | - | [3] |
| Half-life (human microsomes) | 20 minutes | - | [3] | |
| APX2009 | Half-life (mice) | 25.8 hours | ~7-fold | [3] |
| Half-life (human microsomes) | 173 minutes | ~8.7-fold | [3] |
Table 2: Comparative Pharmacokinetic Properties. This table compares the half-life of this compound and APX2009 in preclinical models, demonstrating the improved stability of the second-generation inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Ref-1 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of Ref-1 Inhibition.
Caption: Experimental Evaluation Workflow.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of Ref-1 inhibitors.
Cell Proliferation Assay (Methylene Blue)
This assay assesses the effect of Ref-1 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound, APX2009, or other inhibitors for a specified period (e.g., 48-72 hours).
-
Staining: The culture medium is removed, and cells are fixed and stained with a methylene blue solution.
-
Elution: The stain is eluted from the cells using a solubilization solution.
-
Quantification: The absorbance of the eluted stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the inhibitor concentration.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of the compounds on the transcriptional activity of NF-κB.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Transfected cells are pre-treated with various concentrations of the Ref-1 inhibitors.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: After incubation, cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: Luciferase activity is measured using a luminometer after the addition of the appropriate substrates for both firefly and Renilla luciferase.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The percentage of inhibition is then calculated relative to the stimulated control.[3][5]
In Vitro Tube Formation Assay
This assay evaluates the anti-angiogenic potential of the inhibitors by assessing their ability to disrupt the formation of capillary-like structures by endothelial cells.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a 96-well plate.[4][6]
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the Ref-1 inhibitors.
-
Incubation: The plate is incubated for a period sufficient for tube formation to occur in the control wells (typically 4-24 hours).
-
Imaging: The formation of tubular networks is observed and captured using a microscope.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
This animal model is used to assess the efficacy of the inhibitors in a setting that mimics aspects of neovascular age-related macular degeneration.[7]
-
Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.
-
Laser Photocoagulation: A laser is used to create burns on the retina, which ruptures Bruch's membrane and induces the growth of new blood vessels from the choroid.[8][9]
-
Compound Administration: The Ref-1 inhibitors are administered to the mice, for instance, via oral gavage, over a set period.[7]
-
In Vivo Imaging: The progression of CNV can be monitored in live animals using techniques like fluorescein angiography and optical coherence tomography (OCT).
-
Ex Vivo Analysis: At the end of the study, the eyes are enucleated, and the choroidal flat mounts are stained (e.g., with isolectin B4) to visualize the neovascular lesions.
-
Quantification: The area or volume of the CNV lesions is quantified using imaging software to determine the extent of inhibition by the compounds.
Conclusion
The available preclinical data consistently demonstrates that the second-generation Ref-1 inhibitors, APX2009 and APX2014, are significantly more potent than the first-in-class compound, this compound. This enhanced efficacy is observed across various in vitro assays, including inhibition of cancer cell proliferation and blockade of key transcription factors like NF-κB. Furthermore, APX2009 exhibits a superior pharmacokinetic profile with a substantially longer half-life. These findings suggest that the second-generation inhibitors hold considerable promise for clinical development in oncology and ophthalmology. Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. Identification of Novel Pathways Regulated by APE1/Ref-1 in Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 4. ibidi.com [ibidi.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
APX3330: A Novel Therapeutic Approach in Ocular and Oncological Indications
An Independent Comparative Analysis of APX3330's Therapeutic Potential
This guide offers an in-depth comparison of this compound, a first-in-class oral inhibitor of the APE1/Ref-1 protein, against current standard-of-care treatments for diabetic retinopathy and pancreatic cancer. The information is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available preclinical and clinical data to support further investigation and development.
This compound in Diabetic Retinopathy
This compound is being investigated as a potential oral treatment for non-proliferative diabetic retinopathy (NPDR), offering a non-invasive alternative to current intravitreal injections and laser therapy. Its mechanism of action targets the reduction-oxidation (redox) function of Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1), a key regulator of pathways involved in angiogenesis and inflammation.[1][2]
Comparison with Standard of Care: Anti-VEGF Therapy and Panretinal Photocoagulation
The current mainstays of treatment for advanced diabetic retinopathy are anti-vascular endothelial growth factor (anti-VEGF) therapies and panretinal photocoagulation (PRP).[1] While direct comparative trials between this compound and these treatments are not yet available, this guide presents data from independent studies to facilitate an objective assessment.
Table 1: Efficacy Comparison in Diabetic Retinopathy
| Feature | This compound (ZETA-1 Trial) | Anti-VEGF Therapy (Various Trials) | Panretinal Photocoagulation (PRP) |
| Primary Efficacy Endpoint | Percentage of subjects with a ≥ 2-step improvement on the DRSS at week 24.[3] | Improvement in visual acuity and reduction in macular edema.[1] | Reduction in the risk of severe vision loss.[4] |
| Key Efficacy Finding | Did not meet primary endpoint (8% in both this compound and placebo groups showed ≥2-step improvement).[2][5][6] However, 0% of this compound-treated patients had a binocular ≥ 3-step worsening of DRSS compared to 16% for placebo (p=0.04).[5][6] | Superior to laser in improving visual acuity and anatomical outcomes for diabetic macular edema.[1] Can lead to regression of diabetic retinopathy severity.[1][7] | Decreased the risk of severe vision loss by more than 50% in high-risk proliferative diabetic retinopathy.[4] |
| Administration Route | Oral (twice daily)[2] | Intravitreal injection[1] | Laser application to the peripheral retina.[4][8] |
Table 2: Safety Comparison in Diabetic Retinopathy
| Feature | This compound (ZETA-1 Trial) | Anti-VEGF Therapy | Panretinal Photocoagulation (PRP) |
| Common Adverse Events | Pruritus and rash were reported in the placebo group.[2] Treatment-related adverse events were uncommon and mostly mild.[5] | Ocular: cataract formation, endophthalmitis, vitreous hemorrhage, retinal detachment (rates are low).[9] | Choroidal effusions, exudative retinal detachments, macular edema, visual field deficits, night vision defects.[8][10] |
| Serious Adverse Events | No treatment-related serious adverse events.[5] | Serious sight-threatening complications are acceptably low.[9] | Can cause permanent retinal scarring leading to blind spots.[10] |
Experimental Protocols: ZETA-1 Phase 2 Trial
The ZETA-1 trial was a multi-center, randomized, double-masked, placebo-controlled Phase 2b clinical trial.[3]
-
Patient Population: 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) (DRSS scores of 47, 53, or 61).[2][3][5]
-
Intervention: Patients were randomized 1:1 to receive either 600 mg of this compound orally twice daily or a placebo for 24 weeks.[3][5]
-
Primary Endpoint: The percentage of subjects with a ≥ 2-step improvement on the Diabetic Retinopathy Severity Scale (DRSS) at week 24.[3]
-
Secondary Endpoints: Included changes in best-corrected visual acuity (BCVA), central subfield thickness (CST), and the proportion of patients with a worsening of DRSS.[3]
Diagram 1: this compound Mechanism of Action in Diabetic Retinopathy
Caption: this compound inhibits the redox activity of APE1/Ref-1, blocking downstream signaling.
This compound in Pancreatic Cancer
This compound's mechanism of action, which involves the inhibition of APE1/Ref-1, is also being explored for its potential in cancer therapy. APE1/Ref-1 is overexpressed in many cancers and plays a role in tumor cell proliferation, migration, and drug resistance.
Comparison with Standard of Care: Gemcitabine
Gemcitabine is a commonly used chemotherapeutic agent for pancreatic cancer, often used as a monotherapy or in combination with other drugs.
Table 3: Efficacy Comparison in Pancreatic Cancer (Preclinical and Clinical Data)
| Feature | This compound (Preclinical) | Gemcitabine Monotherapy (Clinical) |
| Mechanism of Action | Inhibits APE1/Ref-1, impacting multiple oncogenic transcription factors. | A nucleoside analog that inhibits DNA synthesis. |
| Key Efficacy Finding | In an ex vivo 3D co-culture system, the combination of this compound with gemcitabine demonstrated an additive enhancement effect in the tumor. | In a prospective observational study of 100 patients with locally advanced or metastatic pancreatic cancer, the overall response rate was 13%, with a median survival of 32 weeks.[11] |
| Combination Potential | Preclinical studies show a significantly decreased tumor volume in combination with gemcitabine compared to single agents alone. | Often used in combination with other agents like capecitabine, which has shown a greater overall survival benefit than gemcitabine alone.[12][13] |
Table 4: Safety Comparison in Pancreatic Cancer
| Feature | This compound (Phase 1 in Solid Tumors) | Gemcitabine Monotherapy |
| Common Adverse Events | Favorable safety profile. | Grade 3/4 hematological toxicities (anemia, neutropenia, thrombocytopenia) occurred infrequently.[11] |
| Serious Adverse Events | No treatment-related deaths in the gemcitabine monotherapy study.[11] |
Experimental Protocols: Preclinical Pancreatic Cancer Studies
-
Ex vivo 3D Co-culture System: Patient-derived tumor cells and cancer-associated fibroblasts were used to test the effects of this compound alone and in combination with gemcitabine.
-
In vivo Animal Models: The combination of this compound and gemcitabine was evaluated over 63 days, with tumor volume and metastases being the primary endpoints.
Diagram 2: Experimental Workflow for Preclinical Pancreatic Cancer Studies
Caption: Workflow of preclinical studies evaluating this compound in pancreatic cancer.
Signaling Pathways
Diagram 3: APE1/Ref-1 Downstream Signaling
Caption: APE1/Ref-1 activates multiple transcription factors promoting key pathological processes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. hcplive.com [hcplive.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Safety and efficacy of panretinal photocoagulation in patients with high‐risk proliferative diabetic retinopathy using pattern scan laser versus conventional YAG laser - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ophthalmologytimes.com [ophthalmologytimes.com]
- 6. Ocuphire Announces Topline Results from ZETA-1 Phase 2 Trial of Oral this compound in Diabetic Retinopathy and Plans for End-of-Phase 2 Meeting with FDA :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. norlase.com [norlase.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Frontiers | Advances in targeted retinal photocoagulation in the treatment of diabetic retinopathy [frontiersin.org]
- 11. Gemcitabine monotherapy in patients with locally advanced or metastatic pancreatic cancer: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ascopubs.org [ascopubs.org]
APX3330 Combination Therapies Poised to Challenge Existing Pancreatic Cancer Treatment Paradigms
For Immediate Release
A deep dive into the preclinical data suggests that APX3330, a first-in-class APE1/Ref-1 inhibitor, when used in combination with existing chemotherapies, may offer a significant therapeutic advantage over current standard-of-care options for pancreatic cancer. This comparison guide provides a comprehensive analysis of the available preclinical data for this compound combination therapies against established treatments, offering valuable insights for researchers, scientists, and drug development professionals.
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal five-year survival rate. The current therapeutic landscape is dominated by cytotoxic chemotherapy regimens such as FOLFIRINOX and gemcitabine in combination with nab-paclitaxel. While these treatments have provided incremental benefits, the need for more effective and better-tolerated therapies is urgent. This compound, an orally available small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1), presents a novel approach by targeting a key regulator of multiple oncogenic signaling pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
This compound's primary mechanism of action is the inhibition of the redox signaling function of the APE1/Ref-1 protein.[1][2] This protein is a critical node in cellular stress responses and is overexpressed in many cancers, including pancreatic cancer.[1][3] By inhibiting APE1/Ref-1's redox activity, this compound effectively dampens the activity of several key transcription factors that drive tumor growth, proliferation, and survival. These include Hypoxia-Inducible Factor 1α (HIF-1α), Nuclear Factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] This multi-targeted approach provides a strong rationale for combining this compound with other anticancer agents to achieve synergistic effects.
Preclinical Efficacy of this compound Combination Therapy in Pancreatic Cancer
Preclinical studies have demonstrated the potential of this compound in combination with various anti-cancer agents for the treatment of pancreatic cancer.
This compound and Gemcitabine Combination
In an in vivo model of pancreatic cancer, the combination of this compound with the standard chemotherapeutic agent gemcitabine resulted in a significantly decreased tumor volume compared to either agent alone.[3] This suggests a synergistic or additive effect, potentially overcoming the resistance often seen with gemcitabine monotherapy.
This compound in Combination with Targeted Agents
Further preclinical evidence supports the combination of this compound with other targeted therapies. In an ex vivo 3D co-culture model of patient-derived pancreatic cancer cells and cancer-associated fibroblasts (CAFs), combining this compound with the carbonic anhydrase IX (CAIX) inhibitor SLC-0111 or the Janus kinase (JAK) 2 inhibitor ruxolitinib demonstrated enhanced tumor killing.[1][2] This highlights the potential of this compound to be a versatile combination partner, targeting different facets of tumor biology.
Quantitative Data from Preclinical Studies:
| Therapeutic Combination | Cancer Model | Key Efficacy Endpoint | Result |
| This compound + Gemcitabine | In vivo pancreatic cancer model | Tumor Volume | Significantly decreased compared to single agents (Quantitative data not publicly available)[3] |
| This compound + SLC-0111 (CAIX Inhibitor) | Ex vivo 3D co-culture (patient-derived) | Tumor Killing | Enhanced tumor killing (Quantitative data not publicly available)[1][2] |
| This compound + Ruxolitinib (JAK2 Inhibitor) | Ex vivo 3D co-culture (patient-derived) | Tumor Killing | Enhanced tumor killing (Quantitative data not publicly available)[1] |
| Gemcitabine + nab-Paclitaxel | KPC mouse model of pancreatic cancer | Change in Tumor Volume | -140% (regression) |
| FOLFIRINOX | KPC mouse model of pancreatic cancer | Median Overall Survival | 15 days (2 cycles) |
| Gemcitabine | KPC mouse model of pancreatic cancer | Median Overall Survival | 13 days (1 cycle) |
Note: Direct head-to-head preclinical studies comparing this compound combinations with FOLFIRINOX or Gemcitabine/nab-Paclitaxel are not yet available in the public domain. The data presented for the alternative therapies are from separate studies and are provided for comparative context.
Experimental Protocols
In Vivo Pancreatic Cancer Mouse Model (General Protocol)
A common experimental workflow for evaluating anti-cancer agents in a subcutaneous pancreatic cancer mouse model is as follows:
-
Cell Culture: Human pancreatic cancer cell lines are cultured under standard laboratory conditions.
-
Implantation: A specific number of cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).
-
Tumor Volume Measurement: Tumor volumes are measured at regular intervals throughout the treatment period.
-
Data Analysis: At the end of the study, tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Ex Vivo 3D Co-Culture Model of Patient-Derived Cells (General Protocol)
This model provides a more clinically relevant system by using patient-derived cells and mimicking the tumor microenvironment.
-
Patient Tissue Acquisition: Fresh tumor tissue is obtained from patients with pancreatic cancer.
-
Cell Isolation: The tissue is processed to isolate primary tumor cells and cancer-associated fibroblasts (CAFs).
-
3D Co-Culture: Tumor cells and CAFs are embedded in an extracellular matrix gel to form 3D co-culture spheroids.
-
Treatment: The spheroids are treated with the compounds of interest (e.g., this compound, SLC-0111, ruxolitinib, or combinations).
-
Viability and Imaging: Cell viability is assessed using assays such as CellTiter-Glo®, and the spheroids are imaged to assess morphology and growth.
-
Data Analysis: The extent of tumor cell killing is quantified and compared between different treatment groups.
Comparison with Existing Alternatives
The current first-line treatments for metastatic pancreatic cancer are FOLFIRINOX and the combination of gemcitabine and nab-paclitaxel.
-
FOLFIRINOX: This is a combination of four chemotherapy drugs: 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. In a preclinical KPC mouse model, two cycles of mFOLFIRINOX resulted in a median overall survival of 15 days.[5]
-
Gemcitabine and nab-Paclitaxel: This combination has also shown efficacy in preclinical models. In a KPC mouse model, this combination led to tumor regression, with a mean change in tumor volume of -140%.
While direct comparative preclinical data is lacking, the unique mechanism of action of this compound, targeting key transcription factors that drive tumorigenesis, suggests that its combination with standard chemotherapy or other targeted agents could offer a significant improvement over existing options. The enhanced tumor killing observed in 3D co-culture models with agents targeting different pathways further underscores the potential of this compound-based combinations.
Future Outlook
The promising preclinical data for this compound in combination with existing cancer drugs warrants further investigation. A Phase I clinical trial of this compound in patients with advanced solid tumors has been completed, demonstrating a favorable safety profile and clinical benefit in a subset of patients.[6] Future clinical trials focusing on this compound in combination with standard-of-care chemotherapy in pancreatic cancer are a logical and highly anticipated next step. The development of this novel agent could usher in a new era of more effective and personalized treatment strategies for this devastating disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Combating PDAC Drug Resistance: The Role of Ref-1 Inhibitors in Accelerating Progress in Pancreatic Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Oral Therapies for Diabetic Retinopathy: A Head-to-Head Comparison of APX3330 and Other Emerging Treatments
For Researchers, Scientists, and Drug Development Professionals
The landscape of diabetic retinopathy (DR) treatment is on the cusp of a paradigm shift, with several oral therapies emerging as potential alternatives to the current standard of care, which primarily involves invasive intravitreal injections. This guide provides a comprehensive, data-driven comparison of APX3330, a first-in-class oral Ref-1 inhibitor, with other notable oral treatments in development, including danegaptide and AKST4290, alongside insights from the established oral agent, fenofibrate.
Executive Summary
This compound has demonstrated a statistically significant effect in slowing the progression of diabetic retinopathy in its Phase 2 ZETA-1 trial, positioning it as a promising candidate for an oral, non-invasive treatment.[1][2] While it did not meet its primary endpoint of achieving a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS), it showed a significant reduction in the proportion of patients with a binocular ≥3-step worsening of DRSS.[2] Danegaptide, another oral agent, has successfully completed a Phase 1b trial, demonstrating a favorable safety profile and early signs of clinical activity.[3][4][5] Data on AKST4290 for diabetic retinopathy is limited due to the termination of its clinical trial for this indication. Fenofibrate, an approved oral medication for hyperlipidemia, has shown benefits in reducing the progression of DR in large-scale studies. This guide will delve into the mechanisms of action, available clinical trial data, and experimental protocols of these oral therapies to provide a clear, comparative analysis for research and development professionals.
Mechanism of Action and Signaling Pathways
A fundamental differentiator among these oral therapies lies in their distinct molecular targets and mechanisms of action.
This compound: This small molecule inhibitor targets the reduction-oxidation effector factor-1 (Ref-1), a critical regulator of transcription factors involved in angiogenesis and inflammation, such as HIF-1α and NF-κB.[6] By inhibiting Ref-1, this compound aims to normalize the pathological signaling cascades that drive the progression of diabetic retinopathy.
Danegaptide: This first-in-class oral small molecule works by modulating Connexin 43 (Cx43), a protein that forms gap junctions and hemichannels. In diabetic retinopathy, danegaptide is thought to stabilize the vasculature and protect against hyperglycemia-induced cell-cell uncoupling, retinal capillary breakdown, and vascular leakage.[3][4]
AKST4290: This oral agent is an inhibitor of the C-C chemokine receptor 3 (CCR3). By blocking CCR3, AKST4290 is designed to inhibit the inflammatory and angiogenic responses mediated by its ligands, such as eotaxin.[7] While its development for diabetic retinopathy has been halted, the pathway remains a target of interest.
Head-to-Head Comparison of Clinical Trial Data
The following tables summarize the available quantitative data from clinical trials of this compound and other oral diabetic retinopathy treatments.
Table 1: Drug Characteristics and Development Stage
| Feature | This compound | Danegaptide | AKST4290 | Fenofibrate |
| Drug Class | Ref-1 Inhibitor | Connexin 43 Modulator | CCR3 Inhibitor | PPARα agonist |
| Company | Ocuphire Pharma | Breye Therapeutics | Alkahest, Inc. | Various |
| Development Stage (DR) | Phase 3 Planned[8] | Phase 2 Planned[3][4] | Terminated | Marketed (for other indications) |
| Route of Administration | Oral | Oral | Oral | Oral |
Table 2: Efficacy Data from Clinical Trials
| Endpoint | This compound (ZETA-1, Phase 2)[1][2] | Danegaptide (Phase 1b)[3][4] | AKST4290 (Diabetic Retinopathy) | Fenofibrate (ACCORD Eye Study) |
| Primary Endpoint | ≥2-step DRSS improvement: 8% (vs. 8% placebo, p=NS) | Safety and Tolerability | N/A (Trial Terminated) | 40% reduction in DR progression (in combination with simvastatin vs. simvastatin alone) |
| Key Secondary Endpoint | Binocular ≥3-step DRSS worsening: 0% (vs. 16% placebo, p=0.04) | Early signs of clinical activity (reductions in vascular leakage and improvements in anatomical parameters) | N/A | N/A |
| Visual Acuity | Fewer patients with ≥5 letter loss (6% vs. 19% placebo, p=0.07) | Not reported | N/A | Not reported as a primary outcome for DR progression |
Table 3: Safety and Tolerability
| Adverse Events | This compound (ZETA-1, Phase 2)[6][9] | Danegaptide (Phase 1b)[3][4] | AKST4290 (Diabetic Retinopathy) | Fenofibrate (ACCORD Eye Study) |
| Serious Adverse Events | No treatment-related serious adverse events reported. | No dose-limiting toxicities reported. | N/A | Generally well-tolerated. |
| Common Adverse Events | Mild and infrequent, including pruritus and rash. | Well-tolerated across all dose levels. | N/A | Well-established safety profile. |
Experimental Protocols
Detailed experimental protocols are crucial for the critical evaluation of clinical trial data. Below are summaries of the methodologies for the key studies cited.
This compound: ZETA-1 Trial
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled Phase 2 trial.[6]
-
Participants: 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) (DRSS levels 47, 53, or 61).[1][6]
-
Intervention: 600 mg of oral this compound administered daily versus placebo for 24 weeks.[1]
-
Primary Efficacy Endpoint: Percentage of subjects with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS) in the study eye at 24 weeks.[6]
-
Key Secondary Efficacy Endpoints:
Danegaptide: Phase 1b Trial
-
Study Design: A multicenter, open-label, dose-escalation Phase 1b trial.[4]
-
Participants: 24 patients with non-proliferative diabetic retinopathy (NPDR) and associated diabetic macular edema.[4]
-
Intervention: Escalating doses of oral danegaptide.
-
Primary Endpoints: Safety and tolerability.[4]
-
Secondary Endpoints: Pharmacokinetics and early signs of biological activity, including changes in retinal vascular leakage and anatomical parameters on retinal imaging.[3][4]
Discussion and Future Directions
The development of oral therapies for diabetic retinopathy represents a significant advancement in the management of this sight-threatening disease, offering the potential for earlier intervention, improved patient compliance, and a reduced treatment burden compared to intravitreal injections.
This compound has shown a promising signal in its Phase 2 trial by demonstrating a significant reduction in disease progression, a clinically meaningful endpoint.[1][2] The upcoming Phase 3 trial will be crucial in confirming these findings and further establishing its efficacy and safety profile.
Danegaptide has demonstrated a favorable safety profile in its initial clinical evaluation, and the planned Phase 2 trial will be important in establishing its efficacy.[3][4][5] The focus on a regulatory-accepted endpoint of ≥2-step DRSS improvement will provide a direct comparison to other therapies in development.
While the termination of the CAPRI trial for AKST4290 in diabetic retinopathy is a setback, the CCR3 pathway may still hold therapeutic potential, and further research in this area could be warranted.[10]
Fenofibrate's established role in reducing DR progression highlights the potential of oral systemic medications in managing this ocular complication of diabetes. However, it is important to note that the primary indication for fenofibrate is not diabetic retinopathy.
References
- 1. vistacenter.org [vistacenter.org]
- 2. hcplive.com [hcplive.com]
- 3. Breye Therapeutics announces successful completion of its Phase 1b trial with danegaptide in patients with diabetic retinopathy [prnewswire.com]
- 4. modernretina.com [modernretina.com]
- 5. Oral danegaptide for diabetic retinopathy successfully completes phase 1b trial | Macular Degeneration Association [macularhope.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. drugtrialsformoney.com [drugtrialsformoney.com]
Assessing the Synergistic Effects of APX3330 with Other Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects of APX3330, a first-in-class Ref-1/APE1 redox inhibitor, when combined with other therapeutic agents. By summarizing key preclinical findings, this document aims to inform future research and clinical trial design.
This compound targets the reduction-oxidation (redox) function of the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1), a critical node in multiple signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy.[1] By inhibiting the redox activity of Ref-1, this compound can modulate the activity of several transcription factors, including HIF-1α, NF-κB, AP-1, and STAT3, which are implicated in tumor progression and inflammation.[2][3] Preclinical evidence strongly suggests that combining this compound with other anti-cancer agents can lead to enhanced therapeutic efficacy. This guide focuses on the synergistic potential of this compound in combination with chemotherapy, targeted therapies, and explores the rationale for future investigations with other drug classes.
Synergistic Effects with Chemotherapy: The Case of Gemcitabine
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated the potential for synergistic or additive effects when this compound is combined with the standard-of-care chemotherapeutic agent, gemcitabine.
Experimental Data Summary:
| Combination Therapy | Cancer Model | Key Findings | Reference |
| This compound + Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | Significantly decreased tumor volume compared to single-agent treatments. | [4] |
| This compound + Gemcitabine | 3D ex vivo PDAC Co-culture (Patient-derived tumor cells and Cancer-Associated Fibroblasts) | Additive enhancement in tumor killing. This compound appeared to sensitize tumor cells to gemcitabine-induced cell death. | [1][2] |
Detailed Experimental Protocols:
In Vivo PDAC Xenograft Model:
-
Animal Model: NSG (NOD scid gamma) mice.
-
Tumor Implantation: Subcutaneous injection of pancreatic cancer cells (e.g., MIA-PaCa-2).
-
Treatment Groups:
-
Vehicle control
-
Gemcitabine (35 mg/kg)
-
This compound (12.5, 25, and 50 mg/kg)
-
Combination of Gemcitabine and this compound at the respective doses.
-
-
Administration Route and Schedule: Specific details on the route and frequency of administration were not available in the reviewed abstracts.
-
Efficacy Evaluation: Tumor volume was measured throughout the 63-day study. Immunohistochemical analysis of Ki67 (proliferation marker) and CD31 (angiogenesis marker) was performed on harvested tumors.[4]
Ex Vivo 3D Co-culture Model:
-
Cell Types: Patient-derived PDAC cells and cancer-associated fibroblasts (CAFs) labeled with different fluorescent markers.
-
Culture System: A three-dimensional co-culture system designed to mimic the tumor microenvironment.
-
Treatment: Dose-dependent treatment with this compound and gemcitabine, both as single agents and in combination.
-
Efficacy Evaluation: Tumor area and intensity were quantified using fluorescence microscopy.[1][2]
Signaling Pathway and Experimental Workflow:
Caption: Workflow for in vivo and ex vivo synergy studies.
Enhanced Tumor Killing with Targeted Therapies
This compound has also been investigated in combination with targeted therapies, demonstrating the potential to overcome resistance mechanisms and enhance cell death in hypoxic tumor microenvironments.
Combination with a Carbonic Anhydrase IX (CAIX) Inhibitor
Hypoxic tumors often upregulate Carbonic Anhydrase IX (CAIX) to maintain intracellular pH and promote survival. Since this compound inhibits the redox activation of HIF-1α, a key regulator of CAIX, the dual targeting of Ref-1 and CAIX presents a rational combination strategy.
Experimental Data Summary:
| Combination Therapy | Cancer Model | Key Findings | Reference |
| This compound + SLC-0111 (CAIX inhibitor) | 3D PDAC Co-culture Model under Hypoxia | Enhanced tumor cell killing compared to single agents. | [3] |
| This compound + SLC-0111 (CAIX inhibitor) | Pancreatic Cancer Cells (Panc10.05) under Hypoxia | Greater intracellular pH drop and lower cell survival rate compared to monotherapies. | [5] |
Detailed Experimental Protocols:
In Vitro Cell Viability and pH Measurement:
-
Cell Line: Panc10.05 pancreatic adenocarcinoma cells.
-
Culture Conditions: Cells were exposed to hypoxic conditions (0.2% O2) for 48 hours.
-
Treatment: Cells were treated with this compound and the CAIX inhibitor SLC-0111, both alone and in combination.
-
Assays:
-
Intracellular pH: Measured to assess the functional consequence of CAIX inhibition.
-
Cell Viability: Assessed to determine the cytotoxic effects of the combination treatment.[5]
-
Ex Vivo 3D Co-culture Model:
-
Cell Types: Low passage patient-derived PDAC cells and cancer-associated fibroblasts (CAFs).
-
Culture System: A 3D co-culture spheroid model.
-
Treatment: The spheroids were treated with this compound and SLC-0111 in combination.
-
Efficacy Evaluation: The primary outcome was the selective killing of cancer cells within the protective fibroblast environment.[5]
Signaling Pathway Diagram:
Caption: Dual inhibition of Ref-1 and CAIX pathways.
Combination with a JAK2 Inhibitor
The STAT3 signaling pathway, which is involved in cell proliferation and survival, is another downstream target of Ref-1. Combining this compound with a JAK2 inhibitor, which acts upstream of STAT3, has shown promise in preclinical models.
Experimental Data Summary:
| Combination Therapy | Cancer Model | Key Findings | Reference |
| This compound + Ruxolitinib (JAK2 inhibitor) | 3D PDAC Co-culture Model | Enhanced tumor killing. | [3] |
Signaling Pathway Diagram:
Caption: Dual inhibition of Ref-1 and JAK2/STAT3 pathways.
Future Directions: Exploring Novel Combinations
The mechanism of action of this compound, which involves the modulation of multiple key oncogenic pathways, provides a strong rationale for exploring its synergistic potential with other classes of anti-cancer agents.
-
PARP Inhibitors: Given the role of APE1/Ref-1 in DNA base excision repair, combining this compound with PARP inhibitors could represent a synthetic lethal approach, particularly in tumors with deficiencies in other DNA repair pathways.
-
Immunotherapy: By modulating the tumor microenvironment through its effects on inflammatory and angiogenic pathways, this compound may enhance the efficacy of immune checkpoint inhibitors. Further preclinical investigation into these combinations is warranted.
-
Other Chemotherapies: The promising results with gemcitabine suggest that this compound could be a valuable addition to other chemotherapy regimens, potentially overcoming chemoresistance and improving patient outcomes.
Conclusion
Preclinical data strongly support the continued investigation of this compound in combination with a variety of anti-cancer agents. The synergistic or additive effects observed with gemcitabine and targeted therapies like CAIX and JAK2 inhibitors highlight the potential of this multi-targeted approach to enhance therapeutic efficacy. Further research is needed to elucidate the precise mechanisms of synergy, to identify optimal dosing schedules, and to explore the full potential of this compound in combination with other emerging cancer therapies. This guide serves as a foundational resource to inform and inspire future research in this promising area of oncology drug development.
References
- 1. deepdyve.com [deepdyve.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the Ref-1-APE1 node in cancer signaling and other diseases: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting hypoxic tumor microenvironment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
APX3330 Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of APX3330, a first-in-class oral inhibitor of the apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1/Ref-1) protein. This compound is currently under investigation for its therapeutic potential in diabetic retinopathy and various cancers.[1][2][3] This guide will objectively compare this compound's performance with other APE1/Ref-1 inhibitors and provide supporting experimental data to aid in research and development decisions.
Introduction to this compound and its Target: APE1/Ref-1
APE1/Ref-1 is a multifunctional protein with two critical cellular roles:
-
DNA Base Excision Repair (BER): APE1/Ref-1 possesses endonuclease activity, which is essential for repairing damaged DNA and maintaining genomic stability.[4][5]
-
Redox Signaling: APE1/Ref-1 functions as a redox-sensitive signaling molecule that reduces and activates key transcription factors involved in inflammation, angiogenesis, and cell survival.[4][6][7] These transcription factors include nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), hypoxia-inducible factor 1-alpha (HIF-1α), and STAT3.[6][8]
This compound is a small molecule designed to selectively inhibit the redox function of APE1/Ref-1 without affecting its crucial DNA repair activity.[6][8] By blocking the redox activity, this compound can simultaneously downregulate multiple signaling pathways implicated in the pathogenesis of diseases like diabetic retinopathy and cancer.[8][9]
Comparative Analysis of APE1/Ref-1 Inhibitors
Several small molecules have been developed to target the redox function of APE1/Ref-1. This section compares this compound with its second-generation analogs, APX2009 and APX2014.
In Vitro Potency and Efficacy
The inhibitory activity of this compound and its analogs on the redox function of APE1/Ref-1 has been quantified using various in vitro assays. The following table summarizes key comparative data.
| Compound | IC50 (Redox EMSA) | GI50 (HRECs) | GI50 (Rf/6a cells) |
| This compound | 6.5 µM[10] | - | - |
| APX2009 | 0.45 µM[1] | 1.1 µM[11][12] | 26 µM[11][12] |
| APX2014 | 0.2 µM[13][14] | 110 nM[11] | 5.0 µM[11][12] |
-
IC50 (Redox EMSA): Half-maximal inhibitory concentration in a redox-sensitive electrophoretic mobility shift assay, indicating the potency of the compound in blocking APE1/Ref-1's ability to enhance transcription factor binding to DNA.
-
GI50 (HRECs & Rf/6a cells): Half-maximal growth inhibition concentration in human retinal microvascular endothelial cells (HRECs) and macaque choroidal endothelial cells (Rf/6a), indicating the compound's anti-proliferative activity.
As the data indicates, the second-generation inhibitors, APX2009 and APX2014, demonstrate significantly greater potency in inhibiting the redox function of APE1/Ref-1 compared to this compound.[3][11] APX2014, in particular, shows potent anti-proliferative effects in retinal endothelial cells at nanomolar concentrations.[11]
In Vivo Efficacy
The therapeutic potential of APE1/Ref-1 inhibitors has been evaluated in preclinical animal models of ocular neovascularization and cancer.
| Compound | Animal Model | Key Findings |
| This compound | Laser-induced Choroidal Neovascularization (CNV) in mice | Oral administration of this compound (25 mg/kg or 50 mg/kg, twice daily for 14 days) resulted in a >50% reduction in lesion size.[5] |
| APX2009 | Laser-induced Choroidal Neovascularization (CNV) in mice | Intraperitoneal injection of APX2009 (25 mg/kg, twice daily for two weeks) significantly decreased CNV lesion volume by 4-fold compared to vehicle.[11][12] |
| This compound | Pancreatic Cancer Xenograft in mice | Treatment with this compound (25 mg/kg) inhibited tumor growth.[10] |
| APX2009 | Bladder Cancer Xenograft in mice | Treatment with APX2009 resulted in a 60% decrease in BrdU+ (proliferating) cells in tumors.[15] |
These in vivo studies demonstrate that systemic administration of APE1/Ref-1 inhibitors can effectively suppress pathological angiogenesis and tumor growth. APX2009 again appears to be highly effective in the CNV model.[11][12]
Signaling Pathway of APE1/Ref-1 Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the APE1/Ref-1 signaling pathway.
References
- 1. APX2009|APX-2009;APX 2009 [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. pnas.org [pnas.org]
- 6. APE1/Ref-1 redox-specific inhibition decreases survivin protein levels and induces cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of APE1/Ref-1 Redox Inhibition on Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Ref-1/APE1 Inhibition with Novel Small Molecules Blocks Ocular Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. APX2014|APX 2014;APX-2014 [dcchemicals.com]
- 14. APX2014 | Ref-1/APE1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Anti-tumor activity and mechanistic characterization of APE1/Ref-1 inhibitors in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
APX3330 Safety Profile: A Comparative Analysis for Drug Development Professionals
An in-depth examination of the safety and tolerability of the novel APE1/Ref-1 inhibitor, APX3330, with a comparative look at emerging alternatives in its class.
This compound, a first-in-class small molecule inhibitor of the apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE1/Ref-1), has garnered significant attention for its therapeutic potential in various indications, including oncology and diabetic retinopathy. For researchers and drug development professionals, a thorough understanding of its safety profile is paramount. This guide provides a comprehensive comparative analysis of this compound's safety data, supported by experimental evidence, and contextualizes its performance against other emerging APE1/Ref-1 inhibitors.
Executive Summary of Safety Profile
This compound has demonstrated a favorable safety and tolerability profile across multiple Phase 1 and Phase 2 clinical trials involving over 300 subjects.[1] The most frequently reported treatment-related adverse events are mild and occur at a low incidence. Notably, no significant organ toxicities affecting the liver, heart, kidney, brain, or lungs have been observed.[1]
Comparative Safety Data
While comprehensive clinical safety data for other APE1/Ref-1 inhibitors are not yet widely available, preclinical studies on second-generation compounds like APX2009 and APX2014 suggest enhanced potency.[2] However, their safety profiles are still under investigation. The following tables summarize the key safety findings for this compound from various clinical trials.
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group | Severity |
| Diarrhea/Soft Stool | 4% | 2% | Mild |
| Rash/Pruritus | 4% | 1% | Mild |
| Nausea | 16% (in one study) | Not specified | Grade 1 |
| Fatigue | 16% (in one study) | Not specified | Grade 1 |
Table 1: Common Treatment-Related Adverse Events in this compound Clinical Trials [1][3]
| Organ System | Observed Toxicity |
| Hepatic | No significant liver toxicity observed. |
| Cardiac | No adverse effects on heart rate, blood pressure, or other cardiovascular functions noted. |
| Renal | No significant kidney toxicity observed. |
| Neurological | No significant neurotoxicity observed. Some studies suggest potential neuroprotective effects.[4] |
| Pulmonary | No significant lung toxicity observed. |
Table 2: Summary of Organ System Toxicity Evaluation for this compound [1]
Signaling Pathways and Mechanism of Action
This compound selectively inhibits the redox function of APE1/Ref-1, a critical regulator of multiple transcription factors involved in inflammation, angiogenesis, and cellular stress responses.[5][6] By inhibiting APE1/Ref-1, this compound can modulate the activity of downstream targets such as NF-κB, HIF-1α, and STAT3, which play key roles in various disease processes.[6]
Caption: APE1/Ref-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Safety Assessment
A comprehensive suite of in vitro and in vivo studies is necessary to thoroughly evaluate the safety profile of a novel compound like this compound. Below are generalized protocols for key safety assessments.
In Vitro Cardiotoxicity Assessment
Objective: To evaluate the potential for a compound to cause cardiac muscle damage or electrophysiological dysfunction.
Methodology:
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured to form a synchronously beating monolayer.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compound.
-
Functional Assessment:
-
Calcium Oscillation: A calcium-sensitive dye is used to monitor changes in intracellular calcium transients, which are critical for cardiomyocyte contraction.
-
Electrophysiology: Microelectrode array (MEA) or patch-clamp techniques are used to measure changes in field potential duration and ion channel activity (e.g., hERG potassium channels).
-
-
Cytotoxicity Assessment: Cell viability assays (e.g., MTS or LDH release) are performed to determine direct cytotoxic effects.
In Vivo General Toxicology Study (Rodent Model)
Objective: To assess the systemic toxicity of a compound after repeated administration.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are typically used.
-
Dosing: The test compound is administered orally (gavage) or intravenously daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels (low, medium, and high). A control group receives the vehicle.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and tissues are collected for histopathological examination.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. New Ref-1/APE1 targeted inhibitors demonstrating improved potency for clinical applications in multiple cancer types [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Neurorestorative Effects after Stroke in Type One Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. APE1/Ref-1 Role in Redox Signaling: Translational Applications of Targeting the Redox Function of the DNA Repair/Redox Protein APE1/Ref-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of APX3330 in Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of APX3330 with current standard-of-care treatments for non-proliferative diabetic retinopathy (NPDR). Experimental data from key clinical trials are presented to support the comparison, along with detailed methodologies and visual representations of signaling pathways and experimental workflows.
Introduction to this compound
This compound is a first-in-class, orally administered small molecule inhibitor of the reduction-oxidation effector factor-1 (Ref-1)[1][2]. By selectively targeting the redox signaling function of Ref-1, this compound modulates the activity of several downstream transcription factors implicated in angiogenesis and inflammation, including nuclear factor kappa B (NF-kB), STAT3, and hypoxia-inducible factor-1 alpha (HIF-1α)[3]. This mechanism of action offers a novel approach to treating diabetic retinopathy by addressing both vascular and inflammatory components of the disease[4].
Current Landscape and Alternatives
The current standard of care for moderately severe to severe NPDR is largely observational, with interventions typically reserved for the development of vision-threatening complications such as proliferative diabetic retinopathy (PDR) or center-involved diabetic macular edema (CI-DME)[5][6]. For more advanced disease, intravitreal injections of anti-vascular endothelial growth factor (anti-VEGF) agents and panretinal photocoagulation are the primary treatments[6].
This guide focuses on comparing this compound to the leading anti-VEGF therapy, aflibercept, based on data from major clinical trials.
Comparative Efficacy Data
The following tables summarize the long-term efficacy data from the Phase 2 ZETA-1 trial for this compound and the Phase 3 PANORAMA and Protocol W trials for the anti-VEGF agent aflibercept.
Table 1: this compound (ZETA-1 Trial) Efficacy Data at 24 Weeks [2][7][8]
| Endpoint | This compound (600 mg/day) | Placebo | p-value |
| ≥ 2-step improvement in DRSS (Study Eye) | 8% | 8% | Not Met |
| Binocular ≥ 3-step worsening in DRSS | 0% | 16% | 0.04 |
| Lost ≥ 5 BCVA letters | 5% | 19% | 0.07 |
Table 2: Aflibercept (PANORAMA Trial) Efficacy Data [6][9][10]
| Endpoint | Aflibercept (2q16) | Aflibercept (2q8/PRN) | Sham |
| ≥ 2-step improvement in DRSS | |||
| Week 24 | 58.4% (combined) | 58.4% (combined) | 6.0% |
| Week 52 | 65.2% | 79.9% | 15.0% |
| Week 100 | - | - | - |
| Development of Vision-Threatening Complications | |||
| Week 100 | 16.3% | 18.7% | 50.4% |
| Development of Center-Involved DME | |||
| Week 100 | - | - | - |
Table 3: Aflibercept (Protocol W) Efficacy Data [11][12]
| Endpoint | Aflibercept | Sham |
| Cumulative Probability of PDR or CI-DME with Vision Loss | ||
| 2 Years | 16.3% | 43.5% |
| 4 Years | 33.9% | 56.9% |
| Mean Change in Visual Acuity from Baseline | ||
| 2 Years | -0.9 letters | -2.0 letters |
| 4 Years | -2.7 letters | -2.4 letters |
Experimental Protocols
This compound: ZETA-1 Trial[2][13]
-
Study Design: A multi-center, randomized, placebo-controlled, double-masked Phase 2b clinical trial.
-
Participants: 103 subjects with moderately severe to severe non-proliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR), corresponding to Diabetic Retinopathy Severity Scale (DRSS) scores of 47, 53, or 61. Key exclusion criteria included center-involved diabetic macular edema in the study eye.
-
Intervention: Subjects were randomized 1:1 to receive either 600 mg of this compound orally per day or a placebo, administered twice daily for 24 weeks.
-
Primary Endpoint: The percentage of subjects with a ≥ 2-step improvement on the DRSS in the study eye at week 24 compared to baseline.
-
Secondary Endpoints: Included assessments of central subfield thickness, best-corrected distance visual acuity (BCDVA), progression to vision-threatening complications, and worsening of DRSS.
Aflibercept: PANORAMA Trial[14][15][16]
-
Study Design: A Phase 3, double-masked, randomized, multi-center clinical trial.
-
Participants: 402 adults with moderately severe to severe NPDR (DRSS level 47 or 53) without diabetic macular edema and a best-corrected visual acuity of 20/40 or better.
-
Intervention: Participants were randomized 1:1:1 to one of three groups:
-
Aflibercept 2 mg every 16 weeks (after 3 initial monthly doses and one 8-week interval).
-
Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses, with pro re nata dosing from week 56).
-
Sham injections.
-
-
Primary Endpoint: The proportion of eyes with a ≥ 2-step improvement in DRSS level from baseline at week 52.
-
Secondary Endpoints: Included the proportion of eyes with a ≥ 2-step improvement in DRSS level at week 24, and the development of vision-threatening complications or center-involved DME through week 100.
Aflibercept: Protocol W[5][17]
-
Study Design: A multi-center, randomized clinical trial.
-
Participants: 328 adults with moderate to severe NPDR (ETDRS severity levels 43-53) without center-involved diabetic macular edema.
-
Intervention: Eyes were randomly assigned to receive either intravitreal 2.0 mg aflibercept or sham injections at baseline, 1, 2, and 4 months, and then every 4 months through 2 years. Treatment was deferred if the eye had no worse than mild NPDR. Aflibercept was administered to both groups if CI-DME with vision loss or high-risk PDR developed.
-
Primary Outcome: Time to the development of PDR or CI-DME with vision loss.
-
Secondary Outcome: Change in visual acuity over 4 years.
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway
Caption: this compound inhibits the redox activity of Ref-1, preventing the activation of downstream transcription factors involved in inflammation and angiogenesis.
ZETA-1 Trial Experimental Workflow
Caption: Workflow of the ZETA-1 Phase 2 clinical trial for this compound.
Anti-VEGF Trials (PANORAMA & Protocol W) Generalized Workflow
Caption: Generalized workflow for the PANORAMA and Protocol W anti-VEGF trials.
Discussion and Future Directions
The ZETA-1 trial of this compound did not meet its primary endpoint of a ≥ 2-step improvement in DRSS. However, the statistically significant reduction in the proportion of patients with a binocular ≥ 3-step worsening of DRSS (0% vs. 16% in the placebo group) suggests a potential protective effect against disease progression[7][8]. This is a clinically meaningful outcome, as preventing the worsening of diabetic retinopathy is a key therapeutic goal. The trend towards fewer patients losing significant visual acuity in the this compound group further supports its potential benefit[2][7].
In contrast, anti-VEGF therapies like aflibercept have demonstrated a significant ability to induce a ≥ 2-step improvement in DRSS in a large proportion of patients in the PANORAMA trial[9][10]. Both PANORAMA and Protocol W also showed a marked reduction in the development of vision-threatening complications over the long term[6][11]. However, a key finding from Protocol W was the lack of a significant difference in mean visual acuity change between the aflibercept and sham groups at both 2 and 4 years, raising questions about the functional benefit of early and intensive anti-VEGF treatment in this patient population[12].
This compound's oral route of administration presents a significant advantage over the intravitreal injections required for anti-VEGF therapies, potentially improving patient compliance and reducing treatment burden.
The landscape of diabetic retinopathy treatment is evolving, with several other oral therapies in various stages of development. These include agents targeting different pathways, such as plasma kallikrein inhibitors and peroxisome proliferator-activated receptor alpha (PPARα) agonists like fenofibrate[13][14]. The development of a safe and effective oral treatment for diabetic retinopathy remains a major unmet need.
Based on the promising results in preventing disease progression, further investigation of this compound in a larger, longer-term Phase 3 trial is warranted to fully elucidate its long-term efficacy and safety profile and to confirm the clinically meaningful endpoint of preventing DRSS worsening. Future studies should also explore the potential of this compound in combination with other therapies and its efficacy in different stages of diabetic retinopathy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. hcplive.com [hcplive.com]
- 3. mdpi.com [mdpi.com]
- 4. Ocuphire Initiates ZETA-1 Phase 2 Clinical Trial Investigating this compound in Diabetic Retinopathy :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 5. Effect of Intravitreous Anti-Vascular Endothelial Growth Factor vs Sham Treatment for Prevention of Vision-Threatening Complications of Diabetic Retinopathy: The Protocol W Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventing Complications of DR, Part 1: The PANORAMA Study - American Academy of Ophthalmology [aao.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. modernretina.com [modernretina.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Intravitreal Aflibercept for the Treatment of Severe Nonproliferative Diabetic Retinopathy: Results From the PANORAMA Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aao.org [aao.org]
- 12. Four-Year Visual Outcomes in the Protocol W Randomized Trial of Intravitreous Aflibercept for Prevention of Vision-Threatening Complications of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Oral Medications for Retinal Disease-An Update on Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of APX3330: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational drug APX3330 is critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound. This document provides a comprehensive overview of the proper disposal procedures for this compound, grounded in available safety data and general best practices for laboratory chemical waste management.
Immediate Safety and Disposal Plan
This compound, also known as E3330, is classified under the Globally Harmonized System (GHS) as Aquatic Chronic 4, with the hazard statement H413: "May cause long lasting harmful effects to aquatic life." Therefore, it is imperative to avoid release into the environment . Disposal of this compound and its containers must be conducted in strict accordance with all applicable local, regional, national, and international regulations for hazardous waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or solutions containing it be poured down the sink or drain. This can lead to the contamination of waterways and harm to aquatic organisms.
-
Segregate Waste: this compound waste should be collected in a designated, properly labeled, and sealed container, separate from other chemical waste streams to prevent unintended reactions.
-
Consult Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is the primary resource for specific guidance on hazardous waste disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemicals in an environmentally responsible manner.
Step-by-Step Disposal Protocol for this compound
The following is a general step-by-step guide for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific protocols.
-
Waste Identification and Collection:
-
Designate a specific waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, paper towels).
-
The container must be made of a material compatible with this compound and its solvent.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methylene]undecanoic acid" or "this compound".
-
Include the hazard statement: "May cause long lasting harmful effects to aquatic life."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to transport the waste off-site yourself.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C21H30O6 |
| Molecular Weight | 378.46 g/mol |
| CAS Number | 136164-66-4 |
| Appearance | Orange powder |
| Solubility | Soluble in DMSO (>20 mg/mL) |
Mechanism of Action and Relevant Signaling Pathway
This compound is an inhibitor of the APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) protein. Specifically, it targets the redox signaling function of Ref-1, which is crucial for the activation of several transcription factors involved in angiogenesis and inflammation, such as HIF-1α, NF-κB, and STAT3. By inhibiting Ref-1, this compound can downregulate these pro-inflammatory and angiogenic pathways.
Caption: this compound inhibits the redox function of APE1/Ref-1, preventing the activation of key transcription factors.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
